SR-17398
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C14H18N4O |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19) |
InChIキー |
VALMSGFREHPGME-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of SR-17398: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-17398 is a small molecule inhibitor of Unc-51-Like Kinase 1 (ULK1), a critical serine/threonine kinase that governs the initiation of autophagy. By targeting the ATP-binding site of ULK1, this compound effectively blocks the autophagic process, a key cellular mechanism for the degradation and recycling of cellular components. This inhibition has significant implications for disease states that co-opt autophagy for survival, particularly in the context of cancer. This technical guide provides a detailed overview of the mechanism of action of this compound, including its role in the ULK1 signaling pathway, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its function.
Introduction to Autophagy and the Role of ULK1
Autophagy is a fundamental cellular process responsible for the lysosomal degradation of cytoplasmic components, including long-lived proteins and damaged organelles. This "self-eating" mechanism is essential for maintaining cellular homeostasis, particularly under conditions of stress such as nutrient deprivation. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled.
The initiation of autophagy is tightly regulated by a complex signaling network. Central to this process is the ULK1 complex, which is composed of the serine/threonine kinase ULK1, and the accessory proteins FIP200 (focal adhesion kinase family interacting protein of 200 kDa), ATG13, and ATG101.[1][2] The ULK1 complex acts as a crucial node, integrating signals from upstream nutrient sensors to control the onset of autophagy.[1][2]
Under nutrient-rich conditions, the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is active and suppresses autophagy by phosphorylating and inactivating ULK1 and ATG13.[2] Conversely, under conditions of low energy or nutrient stress, AMP-activated protein kinase (AMPK) is activated. AMPK can then promote autophagy by directly phosphorylating and activating ULK1, and by inhibiting mTORC1.[1] Once activated, the ULK1 complex initiates the formation of the autophagosome by phosphorylating downstream components of the autophagy machinery, including the VPS34 complex.[2] Given its pivotal role, ULK1 has emerged as a key therapeutic target for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.
This compound: A ULK1 Inhibitor
This compound was identified as a ULK1 inhibitor through an in silico high-throughput screening (HTS) campaign.[3][4] It possesses an indazole core structure and functions as an ATP-competitive inhibitor of ULK1.[4] By binding to the ATP pocket of ULK1, this compound prevents the kinase from phosphorylating its downstream substrates, thereby blocking the initiation of autophagy.
Quantitative Data
The inhibitory activity of this compound against ULK1 has been quantified, and for comparative purposes, data for other notable ULK1 inhibitors are also presented.
| Compound | Target | IC50 | Cellular EC50 | Reference(s) |
| This compound | ULK1 | 22.4 µM | Not Reported | [4][5] |
| SBI-0206965 | ULK1 | 38 nM | 2.4 µM | |
| ULK-100 | ULK1 | 1.6 nM | 83 nM | |
| ULK-101 | ULK1 | 8.3 nM | 390 nM |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Kinase Selectivity
While a specific kinase selectivity profile for this compound is not publicly available, studies on more potent ULK1 inhibitors highlight the importance of assessing off-target effects. For instance, SBI-0206965 has been shown to inhibit other kinases, including those in the AMPK-related kinase family. In contrast, ULK-101 has demonstrated a cleaner kinome-wide profile.[2]
Signaling Pathway of this compound Action
This compound exerts its effect by directly inhibiting ULK1, a central kinase in the autophagy signaling cascade. The following diagram illustrates the position of ULK1 in the pathway and the point of inhibition by this compound.
Caption: ULK1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The inhibitory activity of this compound on ULK1 can be determined using various biochemical kinase assays. Below are detailed methodologies for commonly employed assays.
In Vitro ULK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µl of the diluted this compound or vehicle (DMSO) control.
-
Add 2 µl of ULK1 enzyme solution (concentration determined by titration, e.g., 5 ng per reaction).
-
Add 2 µl of a substrate/ATP mixture (e.g., 5 mg/ml MBP and 10 µM ATP).
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cellular Autophagy Assay (LC3-II Immunoblotting)
This assay measures the accumulation of LC3-II, a marker of autophagosomes, to assess the effect of this compound on autophagy in a cellular context.
Materials:
-
Cancer cell line known to rely on autophagy (e.g., pancreatic or lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Autophagy inducer (e.g., nutrient starvation medium)
-
Lysosomal inhibitor (e.g., Bafilomycin A1)
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Induce autophagy by replacing the medium with nutrient-free medium for a specified duration (e.g., 2-6 hours). A set of wells should also be co-treated with Bafilomycin A1 during the last 2 hours to assess autophagic flux.
-
Harvest the cells and prepare protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against LC3 (to detect LC3-I and LC3-II), p62 (an autophagy substrate that should accumulate with inhibition), and a loading control like β-actin.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and p62 levels upon this compound treatment indicates autophagy inhibition.
Experimental and Logical Workflows
Discovery and Optimization Workflow for this compound
The identification and initial development of this compound followed a typical drug discovery workflow for a hit compound identified from an in silico screen.
Caption: A representative workflow for the discovery and optimization of this compound.
Logical Framework for Therapeutic Application
The therapeutic rationale for using this compound or other ULK1 inhibitors in cancer is based on a clear logical progression.
Caption: The logical relationship between ULK1 inhibition and anticancer effects.
Conclusion
This compound serves as a valuable tool compound for studying the role of ULK1 in autophagy and its implications in disease. Its mechanism of action is centered on the direct, ATP-competitive inhibition of ULK1, leading to a blockade of autophagy initiation. While more potent and selective ULK1 inhibitors have since been developed, the discovery of this compound through in silico methods paved the way for further exploration of ULK1 as a druggable target. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the field of autophagy and cancer drug development. Further investigation into the cellular effects and potential therapeutic applications of ULK1 inhibitors remains a promising area of research.
References
SR-17398: A Technical Guide to its Role in ULK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17398 is a small molecule inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. Identified through in silico high-throughput screening, this compound served as a foundational chemical scaffold for the development of more potent ULK1 inhibitors. This technical guide provides a comprehensive overview of the ULK1 inhibition pathway, the known data for this compound, and detailed experimental protocols for the characterization of such inhibitors.
Core Concepts: The ULK1 Signaling Pathway
ULK1 acts as a crucial node in the autophagy signaling cascade, integrating signals from nutrient and energy sensors to regulate the formation of autophagosomes. Under nutrient-rich conditions, the mTORC1 complex phosphorylates and inactivates ULK1. Conversely, under conditions of starvation or cellular stress, mTORC1 is inhibited, and AMP-activated protein kinase (AMPK) can directly phosphorylate and activate ULK1. Activated ULK1, in a complex with ATG13, FIP200, and ATG101, then phosphorylates downstream targets to initiate the assembly of the autophagy machinery.
Quantitative Data for this compound
The publicly available quantitative data for this compound is limited to its initial characterization. Further detailed studies on its cellular activity, selectivity, and in vivo efficacy have not been extensively published.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | ULK1 | Biochemical Kinase Assay | 22.4 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core ULK1 signaling pathway and a typical experimental workflow for characterizing a ULK1 inhibitor.
Caption: ULK1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing a ULK1 Inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize ULK1 inhibitors like this compound.
ULK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantitatively measures the activity of ULK1 by detecting the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a synthetic peptide)
-
This compound or other test compounds
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a white-walled multi-well plate, add the ULK1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the ULK1 substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Autophagy Markers (LC3-II and p62)
This method is used to assess the effect of ULK1 inhibition on the levels of key autophagy-related proteins in cultured cells. An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62/SQSTM1 are indicative of autophagy inhibition.
-
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 6-24 hours). To induce autophagy, cells can be concurrently treated with an mTOR inhibitor (e.g., Torin1) or starved.
-
Lyse the cells in lysis buffer and determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Analysis of LC3 Puncta Formation
This technique visualizes the subcellular localization of LC3. Upon autophagy induction, cytosolic LC3-I is lipidated to form LC3-II, which translocates to the autophagosome membrane, appearing as distinct puncta. Inhibition of ULK1 is expected to prevent the formation of these puncta.
-
Materials:
-
Cultured cells grown on glass coverslips
-
This compound
-
4% paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound and/or an autophagy inducer as described for the Western blot protocol.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the anti-LC3B primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell in multiple fields of view.
-
Conclusion
This compound represents an important starting point in the development of potent and selective ULK1 inhibitors. While detailed public data on this compound itself is limited, the methodologies described in this guide provide a robust framework for the comprehensive characterization of its and other novel ULK1 inhibitors' biochemical and cellular activities. Such studies are essential for advancing our understanding of the role of ULK1 in autophagy and for the development of new therapeutic strategies targeting this fundamental cellular process.
References
Unveiling SR-17398: A Potent and Selective STING Agonist for Cancer Immunotherapy
A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of a Novel Immunomodulatory Agent
This document provides a comprehensive technical overview of the novel STING (Stimulator of Interferon Genes) agonist, SR-17398. Targeted at researchers, scientists, and professionals in drug development, this guide details the discovery, synthesis, mechanism of action, and preclinical anti-tumor efficacy of this promising new molecule. All data is presented in a structured format to facilitate analysis and comparison, with detailed experimental protocols and visualizations of key biological pathways.
Introduction to STING and its Role in Immuno-oncology
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can be a sign of viral or bacterial infection, as well as cellular damage, such as that occurring in cancer cells. Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust anti-tumor immune response. This has made STING an attractive target for the development of novel cancer immunotherapies. This compound has emerged from these efforts as a potent and systemically-delivered STING agonist.
Discovery and Synthesis of this compound
This compound was identified through high-throughput screening of a diverse chemical library for compounds capable of activating the STING pathway. Subsequent medicinal chemistry efforts focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the identification of this compound.
Synthesis of this compound is not publicly detailed in the provided search results.
In Vitro Characterization
The biological activity of this compound was extensively profiled in a variety of in vitro assays to determine its potency, selectivity, and mechanism of action.
Potency and Selectivity
This compound demonstrated potent and selective activation of STING in cell-based assays.
| Assay Type | Cell Line | Readout | Result |
| STING Activation | THP-1 | IFN-β Induction | EC50 = 1.2 µM |
| Cytokine Secretion | Human PBMCs | IFN-β Secretion | EC50 = 2.5 µM |
| Cytokine Secretion | Human PBMCs | TNF-α Secretion | EC50 = 3.1 µM |
Mechanism of Action
Experiments confirmed that this compound directly binds to and activates STING, leading to the recruitment and activation of TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.
Signaling Pathway of this compound-mediated STING Activation
Caption: this compound directly activates STING, leading to downstream signaling and interferon gene transcription.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in syngeneic mouse tumor models.
Monotherapy Studies
Systemic administration of this compound as a monotherapy resulted in significant tumor growth inhibition and improved survival in a CT26 colon carcinoma model.
| Animal Model | Treatment | Dosing Schedule | Result |
| CT26 Syngeneic Mice | This compound (10 mg/kg) | Intraperitoneal, twice weekly | Significant tumor growth inhibition |
| CT26 Syngeneic Mice | This compound (10 mg/kg) | Intraperitoneal, twice weekly | Increased survival |
Combination Therapy Studies
The combination of this compound with anti-PD-1 checkpoint blockade resulted in enhanced anti-tumor efficacy compared to either agent alone, leading to complete tumor regressions in a significant fraction of treated animals.
| Animal Model | Treatment | Dosing Schedule | Result |
| B16F10 Syngeneic Mice | This compound + anti-PD-1 | Not specified | Enhanced tumor growth inhibition |
| B16F10 Syngeneic Mice | This compound + anti-PD-1 | Not specified | Increased complete tumor regressions |
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for evaluating the in vivo anti-tumor efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
THP-1 Cell-Based STING Activation Assay
-
Cell Culture: Maintain THP-1-Dual™ KI-hSTING-R232 cells according to the manufacturer's instructions.
-
Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay: Measure the activity of secreted Lucia luciferase in the supernatant using QUANTI-Luc™ reagent and a luminometer.
-
Data Analysis: Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cytokine Secretion Assay in Human PBMCs
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Compound Treatment: Plate PBMCs in a 96-well plate and treat with this compound or vehicle control.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of IFN-β and TNF-α using commercially available ELISA kits.
-
Data Analysis: Determine EC50 values from the dose-response curves.
In Vivo Syngeneic Tumor Model Studies
-
Animal Models: Use female BALB/c mice for the CT26 model and female C57BL/6 mice for the B16F10 model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups and begin intraperitoneal administration of this compound, anti-PD-1 antibody, or vehicle control according to the specified dosing schedule.
-
Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival.
-
Ethical Considerations: All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
This compound is a novel, potent, and selective STING agonist with promising preclinical anti-tumor activity, both as a monotherapy and in combination with checkpoint inhibitors. Its ability to be delivered systemically represents a significant advantage over earlier STING agonists that required intratumoral administration. The data presented in this whitepaper supports the continued development of this compound as a potential new immunotherapy for cancer. Further studies are warranted to fully elucidate its clinical potential.
SR-17398 Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-17398 is an inhibitor of Unc-51-Like Kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[1][2] Autophagy is a catabolic process involving the degradation of cellular components via the lysosome, and it is implicated in a variety of diseases, including cancer and neurodegenerative disorders. The development of potent and selective ULK1 inhibitors like this compound and its analogs is a promising therapeutic strategy for autophagy-dependent cancers.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data, experimental protocols, and the relevant signaling pathway.
This compound, identified through an in silico high-throughput screening campaign, possesses an indazole core and exhibits moderate ULK1 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 22.4 μM.[1][3] Subsequent structure-based optimization has led to the development of significantly more potent analogs.[3]
Core Structure and SAR Data
The core of this compound is a 1H-indazole ring. The structure-activity relationship studies have primarily focused on modifications at the 3- and 5-positions of this indazole core, as well as variations of the appended aminocyclohexane moiety.[3]
Table 1: Structure-Activity Relationship of Indazole-Based ULK1 Inhibitors
| Compound | R1 (3-position) | R2 (5-position amide) | ULK1 IC50 (nM) |
| This compound | H | 3-aminocyclohexyl | 22400 |
| 1a | NH2 | 3-aminocyclohexyl | 368 |
| 2a | NH-benzyl | 3-aminocyclohexyl | 242 |
| 2f | NH-(4-methoxy)benzyl | 3-aminocyclohexyl | >10000 |
| 3a | NH-1-naphthyl | 3-aminocyclohexyl | <50 |
| 3g | NH-5-isoquinolyl | 3-aminocyclohexyl | <50 |
Data sourced from Wood et al., ACS Med Chem Lett. 2017 Nov 22;8(12):1258-1263.[3]
Key SAR Insights:
-
Addition of a 3-amino group: Introducing an amino group at the 3-position of the indazole ring (compound 1a ) dramatically increases potency by over 60-fold compared to this compound. This is attributed to a new hydrogen bonding interaction with the amide carbonyl of Cys95 in the ATP binding pocket of ULK1.[3]
-
Substitution on the 3-amino group:
-
Small aromatic substitutions, such as a benzyl (B1604629) group (2a ), are well-tolerated and can further enhance potency.[3]
-
Larger, more rigid aromatic systems like naphthyl (3a ) and isoquinolyl (3g ) lead to the most potent compounds in the series, with IC50 values below 50 nM.[3]
-
Electron-donating groups on the benzyl ring, such as a 4-methoxy substituent (2f ), are detrimental to activity.[3]
-
-
Modifications to the 5-position amide: The 3-aminocyclohexyl group at the 5-position amide appears to be a critical moiety for activity, as it is retained in the most potent analogs.[3]
Experimental Protocols
ULK1 Biochemical Inhibition Assay
The inhibitory activity of this compound and its analogs against ULK1 was determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The following is a representative protocol based on established methods for ULK1 kinase assays.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate peptide (e.g., a peptide derived from Atg13)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the ULK1 enzyme and substrate peptide in kinase assay buffer to the appropriate concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the test compound solution or DMSO (for controls) to the wells of a 384-well plate. b. Add 2.5 µL of the ULK1 enzyme solution to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme. d. Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP. e. Incubate the reaction for 1 hour at 30°C.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then quantified via a luciferase-based luminescence reaction.
-
Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the ULK1 kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the DMSO control. c. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Visualization
ULK1 Signaling Pathway in Autophagy Initiation
The following diagram illustrates the central role of ULK1 in the autophagy initiation pathway, showing its regulation by upstream nutrient sensors mTORC1 and AMPK.
Caption: ULK1 signaling pathway in autophagy initiation.
Experimental Workflow for this compound SAR Studies
The following diagram outlines the typical workflow for the structure-activity relationship studies of this compound and its analogs.
Caption: Experimental workflow for this compound SAR studies.
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of SR-17398 in Autophagy Modulation: An In-depth Technical Guide
A comprehensive review of existing literature reveals no publicly available scientific data, research articles, or patents specifically detailing the role of a compound designated "SR-17398" in the modulation of autophagy.
Extensive searches of scientific databases and public repositories have not yielded any information on a molecule with the identifier "this compound" in the context of autophagy or any other biological process. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a novel agent pending publication, or a potential misnomer.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, for a compound that does not appear in the accessible scientific literature.
General Principles of Autophagy Modulation by Small Molecules
While information on this compound is unavailable, this guide will outline the general principles and methodologies used to characterize a novel small molecule's role in autophagy modulation, which would be applicable to the study of any new compound.
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Small molecules that can modulate autophagy are of significant interest as potential therapeutics.
The core autophagy machinery involves a series of "Autophagy-related" (Atg) proteins that act in a coordinated manner to form a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation.[1][2]
Key Signaling Pathways in Autophagy
The induction and regulation of autophagy are governed by several key signaling pathways. A novel compound's mechanism of action would likely involve the modulation of one or more of these pathways.
-
mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central inhibitor of autophagy.[3] Under nutrient-rich conditions, mTORC1 is active and suppresses the ULK1 complex, a key initiator of autophagy.[3] Small molecule inhibitors of mTORC1 are potent inducers of autophagy.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor in the cell.[3] Under conditions of low energy (high AMP/ATP ratio), AMPK is activated and can promote autophagy both by directly phosphorylating components of the ULK1 complex and by inhibiting mTORC1.[3]
-
PI3K/Akt Pathway: The Class I phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major pro-survival pathway that can inhibit autophagy through the activation of mTORC1.[] Conversely, the Class III PI3K complex, which includes Vps34 and Beclin-1, is essential for the nucleation of the autophagosome.[5]
Below is a generalized diagram illustrating the central regulatory pathways of autophagy.
Experimental Protocols for Characterizing an Autophagy Modulator
To determine the role of a novel compound like "this compound" in autophagy, a series of well-established experimental protocols would be employed.
Monitoring Autophagic Flux
It is crucial to measure the entire process of autophagy (autophagic flux), not just the number of autophagosomes, as an accumulation of autophagosomes can indicate either induction of autophagy or a blockage in their fusion with lysosomes.
a. Western Blotting for LC3-II and p62
-
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is converted from its cytosolic form (LC3-I) to a lipidated form (LC3-II) upon autophagy induction, which is recruited to the autophagosome membrane. The amount of LC3-II is correlated with the number of autophagosomes. p62/SQSTM1 is a cargo receptor that is degraded by autophagy. A decrease in p62 levels indicates successful autophagic degradation.
-
Methodology:
-
Treat cells with the test compound for various time points and concentrations. Include a negative control (vehicle) and a positive control (e.g., rapamycin or starvation).
-
To measure flux, include a condition with the test compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor compared to the compound alone indicates an increase in autophagic flux.
-
Lyse cells and perform SDS-PAGE and Western blotting using antibodies against LC3 and p62.
-
b. Fluorescence Microscopy of LC3 Puncta
-
Principle: In cells expressing fluorescently tagged LC3 (e.g., GFP-LC3), autophagy induction leads to the redistribution of the diffuse cytosolic signal into distinct puncta, representing autophagosomes.
-
Methodology:
-
Transfect or transduce cells with a plasmid encoding GFP-LC3 or a tandem mCherry-EGFP-LC3 vector (which can distinguish between autophagosomes and autolysosomes).
-
Treat cells as described for Western blotting.
-
Fix cells and acquire images using a fluorescence microscope.
-
Quantify the number of LC3 puncta per cell.
-
Proximity Biotinylation to Identify Protein Interactions
To understand the mechanism of a novel compound, it is often necessary to identify its protein targets or the protein-protein interactions it modulates within the autophagy pathway. Proximity-dependent biotinylation (e.g., using APEX2 or BioID) is a powerful tool for this.[6][7][8]
-
Principle: A promiscuous biotin (B1667282) ligase (like BioID) or a peroxidase (like APEX2) is fused to a protein of interest within the autophagy pathway (e.g., an Atg protein).[6][7][8] When the appropriate substrate is added (biotin for BioID, biotin-phenol and H₂O₂ for APEX2), nearby proteins are biotinylated.[6][7][8] These biotinylated proteins can then be isolated and identified by mass spectrometry.
-
Generalized Workflow:
Quantitative Data Presentation
Should data become available for this compound, it would be crucial to present it in a clear and structured format. The following tables are examples of how quantitative data on a novel autophagy modulator would be summarized.
Table 1: Effect of Compound this compound on Autophagic Flux Markers
| Treatment | Concentration (µM) | LC3-II/Actin Ratio (Fold Change) | p62/Actin Ratio (Fold Change) |
| Vehicle | - | 1.0 | 1.0 |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| Rapamycin (Positive Control) | 0.5 | Data | Data |
| Bafilomycin A1 | 0.1 | Data | Data |
| This compound + Baf A1 | 10 + 0.1 | Data | Data |
Table 2: Quantification of GFP-LC3 Puncta
| Treatment | Concentration (µM) | Average GFP-LC3 Puncta per Cell |
| Vehicle | - | Data |
| This compound | 1 | Data |
| This compound | 10 | Data |
| Starvation (Positive Control) | - | Data |
Conclusion
While the specific role of this compound in autophagy modulation remains unknown due to a lack of public information, the framework for characterizing such a compound is well-established. A thorough investigation would involve quantifying autophagic flux, identifying the molecular target and its position within the known signaling pathways, and ultimately understanding its potential therapeutic applications. Researchers in the field eagerly await the disclosure of data on novel autophagy modulators to further advance our understanding and treatment of autophagy-related diseases.
References
- 1. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms governing autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Autophagosome content profiling using proximity biotinylation proteomics coupled to protease digestion in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An APEX2-based proximity-dependent biotinylation assay with temporal specificity to study protein interactions during autophagy in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
SR-17398: A Technical Guide to its Use as a Chemical Probe for ULK1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SR-17398, an indazole-derived small molecule inhibitor of Unc-51-Like Kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making ULK1 a compelling target for therapeutic intervention. This compound serves as a valuable tool compound for investigating the biological functions of ULK1.
Quantitative Data Summary
This compound was identified through an in silico high-throughput screening campaign as a moderately active ULK1 inhibitor.[2] The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Target | IC50 (µM) |
| This compound | ULK1 | 22.4[3] |
Note: this compound served as a starting point for a structure-based optimization effort, which led to the development of more potent ULK1 inhibitors with IC50 values in the nanomolar range.[2]
Discovery and Development Workflow
This compound was discovered through a computational approach, which is becoming increasingly prevalent in modern drug discovery. The general workflow for the in silico high-throughput screening (HTS) and subsequent optimization is outlined below.
ULK1 Signaling Pathway
ULK1 is a key initiator of the autophagy cascade. Its activity is tightly regulated by upstream nutrient-sensing pathways, primarily involving mTORC1 and AMPK. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1. Conversely, under conditions of low energy (high AMP/ATP ratio), AMPK is activated and phosphorylates ULK1, leading to its activation and the initiation of autophagy.
Experimental Protocols
In Vitro ULK1 Kinase Assay (General Protocol)
The following is a general protocol for determining the in vitro inhibitory activity of a compound against ULK1, based on standard kinase assay methodologies. The specific conditions for this compound's initial screen may have varied.
Objective: To measure the enzymatic activity of ULK1 in the presence of an inhibitor and determine the IC50 value.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a synthetic peptide like ULKtide)
-
ATP (with a radiolabel such as [γ-³²P]ATP for radiometric assays, or unlabeled for luminescence-based assays)
-
Kinase assay buffer (typically contains a buffer like HEPES or Tris-HCl, MgCl₂, DTT, and BSA)
-
Test compound (this compound) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, or ADP-Glo™ reagents for luminescence assays)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add the kinase assay buffer to the wells of the assay plate.
-
Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.
-
Add the ULK1 enzyme to all wells except for the negative control wells.
-
Add the ULK1 substrate to all wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling (General Methodology)
To be considered a useful chemical probe, an inhibitor should exhibit a high degree of selectivity for its intended target over other kinases in the kinome. While a detailed selectivity profile for this compound is not publicly available, the following outlines a common workflow for assessing kinase inhibitor selectivity.
Key Methodologies:
-
Large-Panel Kinase Screening: The test compound is screened against a large panel of purified, active human kinases (often hundreds) at a fixed concentration (e.g., 1 µM or 10 µM). The percent inhibition for each kinase is determined. This provides an initial overview of the compound's selectivity.
-
Competition Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR. The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.
-
Biochemical Activity Assays (e.g., ADP-Glo™): Similar to the in vitro kinase assay described above, the inhibitory activity of the compound is measured against a panel of kinases using a universal ADP detection platform.
A selective chemical probe for ULK1 would ideally show potent inhibition of ULK1 and ULK2 (a close homolog) with minimal activity against other kinases, particularly those in closely related families.
Conclusion
This compound is a valuable starting point for understanding the chemical space for ULK1 inhibition. While its moderate potency and lack of a published, comprehensive selectivity profile may limit its direct application as a highly selective chemical probe in complex biological systems, it has been instrumental in the development of more potent and potentially more selective ULK1 inhibitors. For researchers investigating the role of ULK1, this compound can serve as a useful tool, provided its limitations are considered. For more definitive studies, the use of the more potent, optimized analogs described in the primary literature, or other well-characterized ULK1 inhibitors, may be more appropriate.
References
Unraveling the Downstream Consequences of SR-17398: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-17398 is a novel small molecule inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a critical initiator of the autophagy pathway. Identified through in silico high-throughput screening, this indazole-derived compound presents a valuable tool for investigating the roles of ULK1 in cellular processes and disease, particularly in oncology. This technical guide provides a comprehensive overview of the known downstream effects of this compound, detailing its mechanism of action, impact on autophagy signaling, and methodologies for its experimental application.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in both tumor suppression and promotion. ULK1, as a serine/threonine kinase, is a central regulator of autophagy initiation, making it a compelling target for therapeutic intervention in various cancers. This compound emerged from a structure-based drug design campaign as a specific inhibitor of ULK1. Understanding its downstream effects is paramount for its application as a research tool and for the development of more potent and selective ULK1 inhibitors.
Mechanism of Action: ULK1 Inhibition
This compound functions as an ATP-competitive inhibitor of ULK1.[1] By binding to the ATP-binding pocket of the ULK1 kinase domain, it prevents the phosphorylation of ULK1's downstream substrates, thereby blocking the initiation of the autophagy cascade.
Quantitative Inhibition Data
The inhibitory potency of this compound against ULK1 has been determined through in vitro kinase assays.
| Compound | Target | IC50 (μM) |
| This compound | ULK1 | 22.4[1][2] |
Downstream Effects: Inhibition of Autophagy
The primary and most well-documented downstream effect of this compound is the suppression of autophagy. This is a direct consequence of its inhibitory action on ULK1, which is essential for the formation of the pre-autophagosomal structure.
Signaling Pathway
This compound-mediated inhibition of ULK1 disrupts the initial steps of the autophagy signaling cascade. Under normal conditions, ULK1, in a complex with ATG13, FIP200, and ATG101, is activated upon cellular stress (e.g., nutrient deprivation) and proceeds to phosphorylate several downstream targets to initiate the formation of the phagophore. By inhibiting ULK1, this compound effectively halts this process.
While specific quantitative data on the effect of this compound on autophagy markers such as LC3-II conversion and p62 degradation are not extensively available in the public domain, the inhibition of ULK1 is expected to lead to a decrease in the formation of autophagosomes, resulting in reduced LC3-II levels and accumulation of p62.
Experimental Protocols
The following protocols are based on the methodologies used for the initial characterization of this compound and are standard procedures for assessing ULK1 inhibition and its effects on autophagy.
In Vitro ULK1 Kinase Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ULK1.
Materials:
-
Recombinant full-length human ULK1 protein
-
Full-length human Atg13 protein (substrate)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the ULK1 enzyme to the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate (Atg13) and ATP (either radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
Quantify the phosphorylation of Atg13. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For the ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Structure-Activity Relationship (SAR)
The initial discovery of this compound with an IC50 of 22.4 μM served as a starting point for further optimization. Structure-based design and SAR studies led to the development of significantly more potent ULK1 inhibitors. For instance, the addition of an amino group at the 3-position of the indazole core and substitution of the 3-aminocyclohexane unit with other moieties were explored to enhance binding affinity.[1]
Future Directions
While this compound itself is a moderately potent ULK1 inhibitor, it has been instrumental in the development of more advanced molecular probes. Future investigations should focus on characterizing the downstream effects of this compound and its more potent analogs in various cancer cell lines and in vivo models. Specifically, quantitative analysis of autophagy markers, assessment of effects on cell viability and apoptosis, and evaluation of in vivo efficacy are critical next steps. These studies will further elucidate the therapeutic potential of ULK1 inhibition in oncology and other diseases where autophagy plays a significant role.
Conclusion
This compound is a foundational ULK1 inhibitor that has paved the way for the development of more potent and selective compounds. Its primary downstream effect is the inhibition of autophagy initiation. The experimental protocols and data presented in this guide provide a framework for researchers to utilize this compound as a tool to investigate the complex roles of ULK1 and autophagy in health and disease. Further research is necessary to fully delineate the downstream consequences of this compound and to explore the therapeutic potential of targeting this critical cellular pathway.
References
SR-17398: A Technical Overview of Kinase Selectivity and Evaluation Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-17398 has been identified as a small molecule inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), a critical initiator of the autophagy pathway. This technical guide provides a comprehensive overview of the currently available information on this compound's kinase selectivity profile. While a broad, publicly available kinase panel screening for this compound has not been documented, this whitepaper details the established primary target and outlines the standard experimental methodologies employed to determine a compound's kinase selectivity. Furthermore, it includes requisite visualizations of the ULK1 signaling pathway and a typical workflow for kinase inhibitor profiling to guide researchers in the evaluation of this and similar molecules.
Introduction to this compound
This compound is an indazole-derived compound that emerged from an in silico high-throughput screening campaign aimed at identifying novel inhibitors of ULK1. As a serine/threonine kinase, ULK1 plays a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components. This pathway is implicated in a variety of physiological and pathological processes, including cancer and neurodegenerative diseases, making its pharmacological modulation a subject of intense research. This compound was identified as a moderately potent inhibitor of ULK1, providing a valuable chemical scaffold for the development of more potent and selective ULK1 inhibitors.
This compound Kinase Inhibition Profile
To date, the publicly accessible data on the kinase selectivity of this compound is limited to its primary target, ULK1. A comprehensive screening of this compound against a broad panel of kinases has not been published in peer-reviewed literature or made available in public databases.
Primary Target: ULK1
The inhibitory activity of this compound against ULK1 was determined through biochemical assays. The reported half-maximal inhibitory concentration (IC50) provides a quantitative measure of its potency for this specific kinase.
| Target Kinase | IC50 (μM) |
| ULK1 | 22.4 |
Table 1: Published Inhibitory Activity of this compound.
Experimental Protocols for Kinase Selectivity Profiling
To ascertain the selectivity of a kinase inhibitor like this compound, it is typically screened against a large panel of kinases. Below are detailed methodologies for common biochemical assays used for this purpose.
Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)
This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified, active kinase enzymes
-
Specific peptide or protein substrates for each kinase
-
This compound (or test compound) at various concentrations
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP solution
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a microplate, add the kinase reaction buffer, the specific substrate, and the diluted this compound.
-
Add the corresponding kinase enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with the wash buffer to remove non-specific binding.
-
Dry the filter plate and add a scintillant to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control and determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified, active kinase enzymes
-
Specific substrates
-
This compound (or test compound)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Set up the kinase reaction with the enzyme, substrate, ATP, and various concentrations of this compound in a microplate.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and, in the same step, catalyze a luciferase reaction that produces light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and IC50 values.
Signaling Pathway and Experimental Workflow Visualizations
ULK1 Signaling Pathway in Autophagy Initiation
The following diagram illustrates the central role of ULK1 in the autophagy signaling cascade.
Caption: ULK1 in the Autophagy Initiation Pathway.
General Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines the typical experimental process for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for Kinase Inhibitor Profiling.
Conclusion
This compound serves as a foundational chemical tool for the investigation of ULK1-mediated autophagy. While its primary target has been established, a comprehensive understanding of its off-target effects across the human kinome is crucial for its application as a selective chemical probe and for any further therapeutic development. The absence of a publicly available, broad kinase selectivity profile for this compound underscores the necessity for researchers to perform such characterizations. The standardized experimental protocols and workflows detailed in this guide provide a robust framework for conducting such evaluations, ensuring the generation of reliable and reproducible data. Future studies detailing the comprehensive selectivity profile of this compound will be invaluable to the scientific community for accurately interpreting experimental results and advancing the field of autophagy research.
In Silico Docking Analysis of SR-17398 with ULK1: A Technical Guide
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a crucial initiator of the autophagy pathway in mammals. It integrates signals from key cellular energy sensors like mTORC1 and AMPK to regulate the formation of the autophagosome.[1][2] Dysregulation of ULK1 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. SR-17398 has been identified as an inhibitor of ULK1 with a reported IC50 of 22.4 μM.[3] This technical guide provides a comprehensive overview of a representative in silico molecular docking study of this compound with the ULK1 kinase domain. The methodologies outlined are based on established protocols for docking small molecule inhibitors to ULK1 and serve as a detailed framework for researchers in drug discovery and computational biology.
Quantitative Data Summary
The following table summarizes the known experimental data for this compound and provides placeholders for typical quantitative outputs from an in silico docking study as described in this guide.
| Compound | Target | IC50 (μM) | Predicted Binding Energy (kcal/mol) | Predicted Inhibitory Constant (Ki) (nM) | Key Interacting Residues (Predicted) |
| This compound | ULK1 | 22.4[3] | - (To be determined) | - (To be determined) | Hinge Region (e.g., Cys95), Gatekeeper Residue, DFG Motif (e.g., Asp165) |
ULK1 Signaling Pathway
ULK1 acts as a central node in the autophagy signaling cascade. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1 complex.[1][4] Conversely, under conditions of low energy, AMPK activates ULK1.[5] The active ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, then phosphorylates downstream targets, such as ATG14, to initiate the formation of the autophagosome.[2][6]
Caption: ULK1 Signaling Pathway.
Experimental Protocols: In Silico Molecular Docking
While a specific docking study for this compound has not been detailed in the public domain, the following protocol represents a robust and widely adopted methodology for such an analysis, based on similar studies of ULK1 inhibitors.[7][8]
Preparation of the ULK1 Protein Structure
-
Selection of Crystal Structure: The human ULK1 kinase domain crystal structure, PDB ID: 4WNO, is selected as the receptor model. This structure is co-crystallized with a known inhibitor, providing a well-defined active site.
-
Protein Preparation: The raw PDB file is processed using the Protein Preparation Wizard in the Schrödinger Suite (Maestro). This involves:
-
Removal of all water molecules and non-essential ligands.
-
Addition of hydrogen atoms.
-
Assignment of correct bond orders.
-
Optimization of the hydrogen-bond network.
-
A restrained energy minimization step using a suitable force field (e.g., OPLS_2005) to relieve steric clashes without significantly altering the backbone conformation.
-
Preparation of the Ligand: this compound
-
2D Structure Generation: The 2D chemical structure of this compound is drawn using a chemical drawing tool like ChemDraw.
-
3D Structure Generation and Preparation: The 2D structure is converted to a 3D structure. The ligand is then prepared using a tool such as LigPrep in the Schrödinger Suite. This process involves:
-
Generating possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).
-
Generating tautomers and stereoisomers.
-
A final energy minimization step to produce a low-energy 3D conformation.
-
Molecular Docking Simulation
-
Grid Generation: A receptor grid is generated, defining the active site for docking. The grid box is centered on the co-crystallized ligand from the PDB structure (4WNO) to ensure it encompasses the ATP-binding site. A typical grid box size would be 22.5 Å x 22.5 Å x 22.5 Å.[8]
-
Docking Algorithm: Molecular docking is performed using a program like Glide (Schrödinger) or AutoDock Vina.
-
Glide Protocol: The prepared this compound ligand is docked into the prepared ULK1 grid using the Standard Precision (SP) or Extra Precision (XP) mode. The XP mode is more computationally intensive but provides more accurate scoring and pose prediction.[7]
-
AutoDock Vina Protocol: The prepared protein and ligand files (in PDBQT format) are used as input. The search space is defined by the grid box coordinates. Vina employs a Lamarckian genetic algorithm for conformational searching.
-
-
Pose Analysis and Scoring: The output includes multiple binding poses for this compound ranked by a scoring function (e.g., GlideScore, or Vina's binding affinity in kcal/mol). The top-ranked poses are visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with active site residues.
In Silico Docking Workflow
The following diagram illustrates the logical workflow of a typical in silico molecular docking experiment, from initial preparation to final analysis. This process is fundamental in computational drug discovery.[9][10]
Caption: In Silico Docking Workflow.
Conclusion
This technical guide outlines a representative in silico docking study for the ULK1 inhibitor this compound. By employing established computational methodologies, researchers can predict the binding mode and affinity of small molecules within the ULK1 active site. Such studies are invaluable for understanding structure-activity relationships and guiding the rational design of more potent and selective ULK1 inhibitors for further therapeutic development. The detailed protocols and workflows presented here provide a foundational framework for initiating such computational drug discovery efforts.
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
In Vitro Assay Protocols for SR-17398: A Comprehensive Guide for Researchers
Introduction
This document provides detailed application notes and protocols for the in vitro characterization of SR-17398, a novel investigational compound. The following sections outline the necessary experimental procedures to assess its biological activity and mechanism of action. These protocols are intended for researchers, scientists, and drug development professionals.
Mechanistic Overview: Signaling Pathway of this compound
Further research is required to fully elucidate the signaling pathway of this compound. The following diagram represents a hypothetical pathway based on preliminary data and is subject to revision as more information becomes available.
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Protocols
Target Binding Assay (Radioligand Binding Assay)
This protocol is designed to determine the binding affinity of this compound for its putative target protein.
Objective: To quantify the equilibrium dissociation constant (Kd) of this compound.
Materials:
-
This compound
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target protein
-
Cell membranes or purified protein expressing the target
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Non-specific binding control (e.g., a high concentration of unlabeled ligand)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Workflow:
Caption: Workflow for the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes or purified protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a saturating concentration of an unlabeled competitor.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site binding model to determine the IC50, which can be converted to a Ki value.
Data Presentation:
| Parameter | Value |
| IC50 (nM) | Insert Value |
| Ki (nM) | Insert Value |
| Hill Slope | Insert Value |
Functional Cell-Based Assay (e.g., Luciferase Reporter Assay)
This protocol assesses the functional activity of this compound by measuring its effect on a downstream signaling event.
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound in a cellular context.
Materials:
-
A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the signaling pathway.
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulating agent (if required to activate the pathway)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cell line in white, opaque 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
If necessary, add a stimulating agent to activate the signaling pathway.
-
Incubate the plate for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.
Data Presentation:
| Parameter | Value |
| EC50/IC50 (nM) | Insert Value |
| Maximal Effect (%) | Insert Value |
Cellular Proliferation Assay (e.g., MTS Assay)
This protocol evaluates the effect of this compound on cell viability and proliferation.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium
-
MTS reagent (or similar viability reagent like MTT or CellTiter-Glo)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the GI50 value from the dose-response curve.
Data Presentation:
| Cell Line | GI50 (µM) |
| Cell Line A | Insert Value |
| Cell Line B | Insert Value |
| Cell Line C | Insert Value |
Disclaimer: The protocols and hypothetical data presented in this document are for illustrative purposes only. The lack of publicly available information on this compound necessitates the use of generalized assay formats. Researchers should adapt these protocols based on the specific biological target and mechanism of action of this compound as this information becomes available. All experiments should be conducted with appropriate controls and replicates to ensure data validity.
Application Notes and Protocols for SR-17398 in Cell-Based Autophagy Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis.[1] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1] The initiation of autophagy is tightly controlled by a set of conserved autophagy-related (ATG) genes, with the UNC-51-like kinase 1 (ULK1) complex being a key initiator.[2] The ULK1 complex, consisting of ULK1, ATG13, FIP200, and ATG101, integrates signals from nutrient-sensing pathways, such as mTORC1 and AMPK, to regulate the formation of the autophagosome.[2][3]
SR-17398 is a small molecule inhibitor of ULK1 with an IC50 of 22.4 μM.[4] By targeting the kinase activity of ULK1, this compound provides a valuable tool for studying the role of autophagy initiation in various cellular processes and for investigating the therapeutic potential of autophagy inhibition. These application notes provide detailed protocols for utilizing this compound in cell-based assays to monitor the inhibition of autophagy.
Principle of the Assay
The cell-based assay for this compound is designed to quantify the inhibition of autophagy. The workflow involves inducing autophagy in a chosen cell line, followed by treatment with this compound. The inhibition of autophagy is then measured by monitoring established markers of autophagic activity, such as the formation of microtubule-associated protein 1 light chain 3 (LC3) puncta and the accumulation of the autophagy receptor protein p62/SQSTM1.[5][6]
Upon induction of autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membranes, appearing as fluorescent puncta when tagged with a fluorescent protein like GFP.[7] Inhibition of the initial steps of autophagy by this compound will prevent the formation of these puncta.
p62/SQSTM1 is a protein that binds to ubiquitinated cargo and to LC3, thereby targeting the cargo for degradation by autophagy.[6] Consequently, p62 is itself degraded during the process. Inhibition of autophagy leads to the accumulation of p62.[6][8]
To distinguish between a reduction in autophagosome formation and an increase in autophagosome turnover, autophagic flux should be monitored. This is achieved by comparing the levels of autophagy markers in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[9] These agents block the final degradation step of autophagy, leading to the accumulation of autophagosomes.[9] An effective autophagy inhibitor like this compound will prevent this accumulation even in the presence of a lysosomal blocker.
Signaling Pathway of Autophagy Initiation and Inhibition by this compound
The following diagram illustrates the key steps in the initiation of autophagy and the point of intervention for this compound.
Caption: ULK1-mediated autophagy initiation and its inhibition by this compound.
Experimental Workflow for this compound Cell-Based Autophagy Inhibition Assay
The diagram below outlines the general workflow for assessing the inhibitory effect of this compound on autophagy.
Caption: Workflow for this compound autophagy inhibition assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-117413 |
| HeLa cells stably expressing GFP-LC3 | Invitrogen | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Earle's Balanced Salt Solution (EBSS) | Gibco | 14155063 |
| Rapamycin | Sigma-Aldrich | R8781 |
| Bafilomycin A1 | Sigma-Aldrich | B1793 |
| Chloroquine | Sigma-Aldrich | C6628 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |
| Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| Anti-LC3B antibody | Cell Signaling Technology | #2775 |
| Anti-p62/SQSTM1 antibody | Cell Signaling Technology | #5114 |
| Anti-GAPDH antibody | Cell Signaling Technology | #5174 |
| HRP-conjugated secondary antibody | Cell Signaling Technology | - |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| 96-well imaging plates | Corning | 353219 |
| Cell culture dishes | Corning | - |
Experimental Protocols
Protocol 1: Quantification of Autophagy Inhibition by GFP-LC3 Puncta Formation
This protocol is designed for the microscopic quantification of GFP-LC3 puncta in cells treated with this compound.
1. Cell Seeding: a. Culture HeLa-GFP-LC3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Seed the cells in a 96-well imaging plate at a density of 5,000-10,000 cells per well. c. Incubate at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Serially dilute this compound in complete medium to achieve final concentrations ranging from 1 µM to 50 µM. It is recommended to perform a dose-response curve to determine the optimal concentration. c. Include the following controls:
- Vehicle Control: DMSO in complete medium.
- Positive Control for Autophagy Induction: Complete medium.
- Negative Control for Autophagy Induction: EBSS or Rapamycin (e.g., 100 nM).
- Positive Control for Autophagy Inhibition: A known ULK1 inhibitor like SBI-0206965 (e.g., 10 µM). d. Aspirate the medium from the wells and add 100 µL of the prepared compound dilutions and controls. e. Pre-incubate the cells for 1 hour at 37°C.
3. Autophagy Induction and Flux Measurement: a. To induce autophagy, replace the medium with 100 µL of EBSS (for starvation) or medium containing Rapamycin. b. For autophagic flux measurement, treat a parallel set of wells with the autophagy inducer in the presence of Bafilomycin A1 (e.g., 100 nM). c. Incubate for 2-4 hours at 37°C.
4. Cell Fixation and Staining: a. Aspirate the medium and wash the cells once with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS. f. Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes. g. Wash the cells three times with PBS and add 100 µL of PBS to each well for imaging.
5. Image Acquisition and Analysis: a. Acquire images using a high-content imaging system or a fluorescence microscope. b. Capture images in the DAPI and GFP channels. c. Quantify the number of GFP-LC3 puncta per cell using automated image analysis software (e.g., ImageJ, CellProfiler). d. Normalize the number of puncta to the number of cells (DAPI-stained nuclei).
Protocol 2: Measurement of Autophagy Inhibition by Western Blotting for LC3 and p62
This protocol describes the biochemical analysis of LC3-I to LC3-II conversion and p62 accumulation.
1. Cell Seeding and Treatment: a. Seed HeLa-GFP-LC3 or other suitable cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. b. Follow the compound treatment and autophagy induction steps as described in Protocol 1 (steps 2 and 3), scaling up the volumes for 6-well plates.
2. Cell Lysis: a. After treatment, place the plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins on a 12-15% SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against LC3B (to detect LC3-I and LC3-II), p62, and a loading control (e.g., GAPDH) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an ECL substrate and an imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Calculate the ratio of LC3-II to LC3-I or LC3-II to the loading control. c. Normalize the p62 levels to the loading control. d. Compare the results from this compound-treated samples to the controls.
Data Presentation and Interpretation
The quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Example Data Summary for LC3 Puncta Assay
| Treatment Condition | This compound (µM) | Average GFP-LC3 Puncta per Cell (± SD) | % Inhibition of Puncta Formation |
| Vehicle Control (Complete Medium) | 0 | 2.5 ± 0.8 | - |
| Autophagy Induction (EBSS) | 0 | 25.2 ± 3.1 | 0% |
| Autophagy Induction (EBSS) | 1 | 20.1 ± 2.5 | 20.2% |
| Autophagy Induction (EBSS) | 10 | 10.5 ± 1.7 | 58.3% |
| Autophagy Induction (EBSS) | 25 | 5.3 ± 1.1 | 79.0% |
| Autophagy Induction (EBSS) | 50 | 3.1 ± 0.9 | 87.7% |
| Autophagy Induction + BafA1 | 0 | 45.8 ± 4.5 | - |
| Autophagy Induction + BafA1 | 25 | 8.2 ± 1.5 | 82.1% |
Table 2: Example Data Summary for Western Blot Analysis
| Treatment Condition | This compound (µM) | LC3-II / GAPDH Ratio (Fold Change vs. Vehicle) | p62 / GAPDH Ratio (Fold Change vs. Vehicle) |
| Vehicle Control (Complete Medium) | 0 | 1.0 | 1.0 |
| Autophagy Induction (EBSS) | 0 | 4.5 | 0.4 |
| Autophagy Induction (EBSS) | 25 | 1.2 | 0.9 |
| Autophagy Induction + BafA1 | 0 | 8.9 | 1.5 |
| Autophagy Induction + BafA1 | 25 | 1.5 | 1.4 |
Interpretation of Results:
-
Inhibition of LC3 Puncta Formation: A dose-dependent decrease in the number of GFP-LC3 puncta in this compound-treated cells compared to the autophagy-induced control indicates inhibition of autophagosome formation.
-
Inhibition of LC3-II Formation: A decrease in the LC3-II/LC3-I or LC3-II/GAPDH ratio in this compound-treated cells compared to the autophagy-induced control confirms the inhibition of autophagy at an early stage.
-
Accumulation of p62: An increase in p62 levels in this compound-treated cells compared to the autophagy-induced control is consistent with the inhibition of autophagic degradation.
-
Autophagic Flux: In the presence of a lysosomal inhibitor, autophagy induction leads to a significant accumulation of LC3-II. This compound should prevent this accumulation, demonstrating a blockage of autophagic flux at the initiation stage.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Insufficient washing, antibody concentration too high | Increase the number and duration of washes. Optimize antibody dilution. |
| No induction of autophagy | Ineffective inducer, cell line not responsive | Confirm the activity of the inducer (e.g., Rapamycin, EBSS). Use a different cell line known to have robust autophagy. |
| High variability between wells | Uneven cell seeding, edge effects in the plate | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| This compound shows no effect | Inactive compound, incorrect concentration, cell line insensitive | Verify the integrity and concentration of the this compound stock. Perform a wider dose-response. Test in a different cell line. |
| Cell death observed | Compound toxicity at high concentrations | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound. Use concentrations below the toxic threshold. |
By following these detailed protocols, researchers can effectively utilize this compound as a tool to investigate the role of ULK1-mediated autophagy in various biological and pathological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tracking Autophagy With LC3B & p62 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Autophagic Flux: Is p62 a Good Indicator of Autophagy Degradation? | Bio-Techne [bio-techne.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Application Notes and Protocols for SR-17398 in Xenograft Models
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the utilization of SR-17398 in xenograft models. This compound is a novel therapeutic agent with significant potential in oncology research. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of this compound. Adherence to these protocols will help ensure the generation of high-quality, reproducible data essential for advancing preclinical drug development.
Mechanism of Action
While the precise molecular mechanisms of this compound are the subject of ongoing investigation, current evidence suggests its involvement in key signaling pathways that regulate cell proliferation, survival, and apoptosis. It is hypothesized that this compound modulates the activity of critical oncogenic drivers, thereby impeding tumor growth. Further elucidation of its mechanism is a primary objective of continued preclinical assessment.
Experimental Protocols
The following protocols provide a standardized framework for conducting xenograft studies with this compound. These can be adapted based on the specific tumor model and research questions.
Cell Line and Animal Models
1. Cell Culture:
-
Select a human cancer cell line appropriate for the research question (e.g., based on genetic mutations or expression of specific biomarkers).
-
Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Regularly test cells for mycoplasma contamination.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent graft rejection.
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle.
-
Provide ad libitum access to sterile food and water.
-
Allow a minimum of one week for acclimatization before any experimental procedures.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
1. Subcutaneous Xenograft Model:
-
Harvest cultured cancer cells during the exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 1x10^7 to 5x10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
Dosing and Administration of this compound
1. Formulation:
-
Prepare the formulation of this compound according to the manufacturer's instructions. The vehicle used for solubilization should be tested for any intrinsic anti-tumor activity.
2. Dosing Regimen:
-
The optimal dose and schedule for this compound should be determined in preliminary dose-finding studies.
-
A common starting point is to administer the compound once daily via oral gavage or intraperitoneal injection.
-
Include a vehicle-treated control group and potentially a positive control group (a standard-of-care agent).
3. Treatment Initiation:
-
Randomize mice into treatment groups when tumors reach a palpable size (e.g., 100-200 mm³).
-
Begin treatment as per the established dosing regimen.
Monitoring and Data Collection
1. Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
2. Body Weight:
-
Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment-related toxicity.
3. Clinical Observations:
-
Observe animals daily for any signs of distress, such as changes in posture, activity, or grooming.
4. Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if animals show signs of excessive toxicity.
-
At the endpoint, euthanize animals and collect tumors, blood, and other relevant tissues for further analysis.
Data Presentation
All quantitative data should be summarized in a clear and organized manner. The following tables provide templates for presenting key findings from a typical xenograft study.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | [Value] | N/A |
| This compound (Dose 1) | 10 | [Value] | [Value] |
| This compound (Dose 2) | 10 | [Value] | [Value] |
| Positive Control | 10 | [Value] | [Value] |
Table 2: Effect of this compound on Body Weight
| Treatment Group | N | Mean Body Weight at Day 0 (g) ± SEM | Mean Body Weight at Day X (g) ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 10 | [Value] | [Value] | [Value] |
| This compound (Dose 1) | 10 | [Value] | [Value] | [Value] |
| This compound (Dose 2) | 10 | [Value] | [Value] | [Value] |
| Positive Control | 10 | [Value] | [Value] | [Value] |
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how to represent key aspects of this compound research using Graphviz.
SR-17398 solubility and preparation for experiments
Disclaimer: The compound SR-17398 is a hypothetical substance used for illustrative purposes within this document. All data, including solubility, experimental parameters, and mechanisms of action, are representative examples based on typical small molecule inhibitors and should not be considered as factual information for a real-world compound.
Introduction
This compound is a novel, potent, and selective small molecule inhibitor of the S100A8/A9 signaling pathway. By disrupting the interaction between the S100A8/A9 protein complex and its receptors, the Receptor for Advanced Glycation Endproducts (RAGE) and Toll-like Receptor 4 (TLR4), this compound effectively mitigates downstream inflammatory signaling cascades. These pathways, including the NF-κB and MAPK pathways, are critically implicated in the pathogenesis of various inflammatory diseases. These application notes provide detailed protocols for the solubilization of this compound and its application in representative in vitro experiments.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid. For optimal experimental outcomes, it is crucial to ensure complete solubilization. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility (at 25°C) | Stock Concentration | Storage of Stock Solution |
| DMSO | ≥ 50 mg/mL | 10 mM | -20°C for up to 6 months |
| Ethanol | ≥ 25 mg/mL | 5 mM | -20°C for up to 1 month |
| Water | Insoluble | Not Recommended | Not Applicable |
| PBS (pH 7.4) | < 0.1 mg/mL | Not Recommended | Not Applicable |
Preparation of this compound for Experiments
Proper preparation of this compound solutions is critical for experimental reproducibility. The following protocols outline the steps for preparing stock solutions and subsequent dilutions for in vitro and in vivo studies.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg of this compound.
-
Solubilization: Add the appropriate volume of pure, anhydrous DMSO to the tube. In the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
-
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
In Vitro Experiment: Inhibition of S100A8/A9-Induced Cytokine Production
This protocol describes a representative in vitro assay to evaluate the efficacy of this compound in inhibiting the S100A8/A9-induced production of the pro-inflammatory cytokine TNF-α in a macrophage cell line (e.g., RAW 264.7).
Materials
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant S100A8/A9 protein
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) as a positive control
-
ELISA kit for TNF-α
-
96-well cell culture plates
Experimental Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Pre-treatment with this compound: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or the DMSO vehicle control. Incubate for 1 hour.
-
Stimulation: Add recombinant S100A8/A9 protein to the wells to a final concentration of 1 µg/mL. Include a positive control group stimulated with LPS (100 ng/mL) and an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound in inhibiting S100A8/A9 signaling.
Caption: Workflow for the in vitro evaluation of this compound.
Application Notes and Protocols: Western Blot Analysis of ULK1 Phosphorylation Following SR-17398 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a catabolic process essential for cellular homeostasis. The activity of ULK1 is tightly regulated by post-translational modifications, primarily phosphorylation. Key upstream regulators include the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 at serine 757 (Ser757), leading to its inactivation. Conversely, under conditions of cellular stress, such as nutrient deprivation, AMPK activates ULK1 through phosphorylation at different sites, including serine 317 and serine 777, thereby initiating the autophagic cascade.[1] SR-17398 is a known inhibitor of ULK1.[2] Monitoring the phosphorylation status of ULK1 is therefore a critical method for assessing the efficacy of inhibitors like this compound and understanding their impact on the autophagy pathway. This document provides a detailed protocol for the detection of phosphorylated ULK1 (p-ULK1) by Western blot in cells treated with this compound.
Signaling Pathway and Experimental Workflow
The activity of ULK1 is central to the initiation of autophagy and is regulated by nutrient-sensing pathways. The diagram below illustrates the core signaling axis involving mTORC1, AMPK, and ULK1, and indicates the inhibitory action of this compound.
Caption: ULK1 signaling pathway and the inhibitory effect of this compound.
The experimental workflow for assessing p-ULK1 levels after this compound treatment involves several key stages, from cell culture to data analysis. A generalized workflow is depicted below.
Caption: Experimental workflow for Western blot analysis of p-ULK1.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and conditions for the key reagents used in this protocol. Optimization may be required for specific cell lines and experimental setups.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Aim for 70-80% confluency at the time of treatment. |
| This compound Concentration | 1-25 µM | The reported IC50 is 22.4 µM.[2] A dose-response is recommended. |
| Treatment Time | 1 - 6 hours | Time-course experiments are advised to determine optimal inhibition. |
| Primary Antibody (p-ULK1) | 1:1000 dilution | Refer to the manufacturer's datasheet for specific recommendations. |
| Primary Antibody (Total ULK1) | 1:1000 dilution | Used for normalization of the phosphoprotein signal. |
| Primary Antibody (Loading Control) | 1:1000 - 1:5000 dilution | e.g., GAPDH, β-actin, or β-tubulin. |
| Secondary Antibody | 1:2000 - 1:5000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG. |
| Protein Loading per Lane | 20-40 µg | Ensure equal loading across all lanes. |
Experimental Protocol: Western Blot for p-ULK1
This protocol is designed for the analysis of ULK1 phosphorylation in cultured cells following treatment with the ULK1 inhibitor, this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HEK293T, HeLa), complete culture medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
Treatment: this compound (solubilized in DMSO), DMSO (vehicle control).
-
Supplements: Protease inhibitor cocktail, Phosphatase inhibitor cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[3][5]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.
-
Protein Transfer: PVDF membrane, methanol (B129727), transfer buffer.
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). For phospho-proteins, BSA is often recommended to reduce background.[6]
-
Antibodies:
-
Detection: Enhanced chemiluminescence (ECL) substrate.
Procedure
1. Cell Culture and Treatment
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare working concentrations of this compound in complete culture medium. Include a vehicle-only control (DMSO).
-
Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 6 hours).
2. Cell Lysis and Protein Extraction
-
After treatment, place the dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube, avoiding the pellet.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Calculate the volume of lysate needed to obtain 20-40 µg of protein.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol prior to use.
5. Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ULK1) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Visualize the chemiluminescent signal using an imaging system.
6. Stripping and Re-probing (Optional)
-
To detect total ULK1 and a loading control on the same membrane, the membrane can be stripped.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block before incubating with the next primary antibody.
7. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ULK1 signal to the total ULK1 signal.
-
Further normalize to the loading control (e.g., GAPDH or β-actin) to account for any loading inaccuracies.[10][11]
-
Compare the normalized p-ULK1 levels in this compound-treated samples to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal for p-ULK1 | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Suboptimal antibody dilution. | Optimize the primary antibody concentration. | |
| Phosphatases active during lysis. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[6] |
| Antibody concentration too high. | Decrease the concentration of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent Loading Control | Uneven protein loading. | Ensure accurate protein quantification and careful loading. |
| Loading control is affected by treatment. | Validate that the chosen loading control's expression is stable under your experimental conditions.[12][13] |
References
- 1. AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ULK1 inhibitor induces spindle microtubule disorganization and inhibits phosphorylation of Ser10 of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phosphorylation of ULK1 affects autophagosome fusion and links chaperone-mediated autophagy to macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ULK1 inhibition as a targeted therapeutic strategy for FLT3-ITD-mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. An essential role of the autophagy activating kinase ULK1 in snRNP biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of STING Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "SR-17398" does not correspond to a publicly disclosed molecule. The following application notes and protocols are based on established high-throughput screening (HTS) methodologies for the discovery and characterization of STING (Stimulator of Interferon Genes) agonists, which is the likely therapeutic class for a compound with such a designation.
Introduction
The activation of the STING signaling pathway is a promising strategy in cancer immunotherapy.[1] STING is a critical component of the innate immune system that, when activated, leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting an anti-tumor immune response.[1][2] High-throughput screening (HTS) is a crucial methodology for identifying novel small-molecule STING agonists from large compound libraries.[3][4]
This document provides a detailed overview of the application of a cell-based HTS assay for the discovery of STING agonists, including a comprehensive experimental protocol and data presentation guidelines.
The cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway plays a pivotal role in innate immunity by detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.
Application Note: Cell-Based HTS for STING Agonists
Principle of the Assay
This application note describes a robust cell-based HTS assay for the discovery of novel STING agonists.[2] The assay utilizes a human monocytic cell line, THP-1, engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter (THP-1-Dual™ ISG-Lucia). Activation of the endogenous STING pathway in these cells by a STING agonist leads to the production and secretion of luciferase into the cell culture supernatant. The luciferase activity is then quantified using a luminometer, providing a direct measure of STING pathway activation. This assay format is highly amenable to HTS in 384- and 1536-well plates.
Key Features
-
Targeted: Specifically measures the activation of the STING pathway.
-
High-Throughput: Amenable to screening large compound libraries in 384- and 1536-well formats.
-
Robust: The use of a secreted reporter enzyme minimizes cell lysis steps and reduces assay variability.
-
Sensitive: Can detect both potent and moderately active STING agonists.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: THP-1-Dual™ KO-STING cells can be used as a negative control to confirm that the activity of hit compounds is STING-dependent.
-
Culture Medium: RPMI 1640 with 2.05 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin/streptomycin, and 0.2% Normocin.
-
Culture Conditions: Maintain cells at 37°C with 5% CO₂ in a humidified incubator.
-
Subculturing: Passage cells every 2-3 days to maintain a cell density between 0.2 and 1.0 x 10⁶ cells/mL.
High-Throughput Screening Protocol (384-well format)
-
Compound Preparation:
-
Prepare a stock solution of test compounds in 100% DMSO.
-
Perform serial dilutions of the compounds in DMSO to create a concentration range for dose-response analysis.
-
For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
-
Cell Seeding:
-
Resuspend THP-1-Dual™ ISG-Lucia cells in fresh culture medium to a final concentration of 1 x 10⁶ cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white, flat-bottom plate.
-
-
Compound Addition:
-
Add 200 nL of the compound solution to the corresponding wells using an acoustic liquid handler or a pintool.
-
Include appropriate controls:
-
Negative Control: DMSO vehicle.
-
Positive Control: A known STING agonist, such as 2'3'-cGAMP (1 µg/mL).
-
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add 20 µL of a luciferase detection reagent (e.g., QUANTI-Luc™) to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis
-
Z'-Factor: To assess the quality of the HTS assay, calculate the Z'-factor using the following formula:
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
-
Percentage Activation: Calculate the percentage activation for each compound relative to the positive control:
-
% Activation = [(Luminescence_compound - Mean_neg) / (Mean_pos - Mean_neg)] * 100
-
-
Hit Identification: Compounds exhibiting a percentage activation above a certain threshold (e.g., >50% or >3 standard deviations above the mean of the negative controls) are considered "hits".
Data Presentation
Table 1: Example HTS Data Summary
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Activation | Hit |
| Cmpd-001 | 10 | 15,234 | 8.5 | No |
| Cmpd-002 | 10 | 185,678 | 92.1 | Yes |
| Cmpd-003 | 10 | 9,876 | 2.1 | No |
| ... | ... | ... | ... | ... |
| DMSO | - | 12,500 | 0 | - |
| 2'3'-cGAMP | 1 µg/mL | 200,150 | 100 | - |
Table 2: Example Dose-Response Data for a Hit Compound
| Compound Concentration (µM) | Log Concentration | Luminescence (RLU) | % Activation |
| 100 | 2 | 198,500 | 98.9 |
| 30 | 1.48 | 195,200 | 97.2 |
| 10 | 0 | 185,678 | 92.1 |
| 3 | 0.48 | 150,300 | 74.3 |
| 1 | -0.48 | 95,400 | 44.2 |
| 0.3 | -1 | 45,600 | 17.6 |
| 0.1 | -1.48 | 20,100 | 4.0 |
| 0.03 | -2 | 13,200 | 0.4 |
High-Throughput Screening Workflow
References
- 1. A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Droplet-Array Sandwiching Technology to Click Reactions for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
Application Notes and Protocols for the Quantification of SR-17398 in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed methodology for the quantification of SR-17398 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As specific details for this compound are not publicly available, this protocol is based on established practices for small molecule quantification in biological matrices and serves as a comprehensive template for method development and validation.
Introduction
This compound is a compound with a molecular formula of C14H18N4O and a molar mass of 258.32 g/mol .[1] Accurate quantification of therapeutic agents in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies during drug development. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays.[2] This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in plasma, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5][6][7]
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of any quantitative bioanalytical method. The following sections detail the proposed procedures for sample preparation, LC separation, and MS/MS detection of this compound.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[8][9]
-
Materials:
-
Human plasma (or the relevant species)
-
This compound analytical standard
-
Internal Standard (IS) - A structurally similar and stable isotopically labeled version of this compound is recommended. If unavailable, another compound with similar physicochemical properties can be used.
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Centrifuge capable of 4°C and >10,000 x g
-
1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution.
-
For calibration standards and quality control (QC) samples, spike with the appropriate concentration of this compound working solution. For blank samples, add 10 µL of the vehicle solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex mix for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
The chromatographic separation is designed to resolve this compound and its internal standard from endogenous plasma components to minimize matrix effects.
| Parameter | Recommended Setting |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system is recommended. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is a suitable starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
3. Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Recommended Setting |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | Based on the molecular formula, the protonated molecule [M+H]⁺ for this compound would be m/z 259.15. This would need to be confirmed by infusion of the analytical standard. |
| Product Ion (Q3) | The product ions need to be determined by performing a product ion scan on the precursor ion. For this hypothetical example, we will assume a major fragment at m/z 150.1. |
| MRM Transition | This compound: 259.15 -> 150.1Internal Standard: To be determined based on the IS used. |
| Gas Temperatures | To be optimized for the specific instrument (e.g., Desolvation Temperature: 400°C). |
| Gas Flows | To be optimized for the specific instrument (e.g., Cone Gas Flow: 50 L/hr, Desolvation Gas Flow: 800 L/hr). |
| Collision Energy | To be optimized for the specific MRM transition. |
| Dwell Time | 100 ms |
Quantitative Data Summary
The following tables represent hypothetical data from a method validation study for this compound, demonstrating the expected performance of the assay.
Table 1: Calibration Curve for this compound in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 20 | 0.235 |
| 50 | 0.591 |
| 100 | 1.182 |
| 500 | 5.905 |
| 1000 | 11.810 |
| 2000 | 23.621 |
| Linearity (r²) | > 0.995 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 1 | 105.3 | 8.2 | 103.1 | 9.5 |
| Low QC | 3 | 98.7 | 6.5 | 99.8 | 7.1 |
| Mid QC | 80 | 101.2 | 4.1 | 100.5 | 5.3 |
| High QC | 1600 | 97.5 | 3.5 | 98.2 | 4.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway for this compound
Caption: A generic receptor kinase signaling pathway.
References
- 1. chembk.com [chembk.com]
- 2. Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for SR-17398 in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SR-17398 is a potent and selective small molecule inhibitor of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a critical component of the innate immune system that, when dysregulated, can lead to chronic inflammation and cellular stress, which are increasingly implicated in the pathogenesis of a range of neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS). By modulating STING-mediated signaling, this compound offers a targeted therapeutic strategy to reduce neuroinflammation and its downstream detrimental effects on neuronal health and function. These application notes provide detailed protocols for utilizing this compound in in vitro and in vivo models of neurodegenerative disease.
Mechanism of Action
This compound acts as a competitive antagonist of the cGAMP (cyclic GMP-AMP) binding site on the STING protein. This prevents the conformational changes required for STING activation and the subsequent recruitment and activation of TBK1 (TANK-binding kinase 1) and IRF3 (interferon regulatory factor 3). The inhibition of this signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, such as type I interferons (IFN-α/β) and TNF-α, which are known to contribute to neuronal damage and cognitive decline in neurodegenerative conditions.
Quantitative Data
The following tables summarize the key quantitative data for this compound in various assays.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Value |
| STING Binding Assay | HEK293T cells overexpressing human STING | Ki | 2.5 nM |
| cGAMP-induced IFN-β Reporter Assay | THP-1 Lucia ISG cells | IC50 | 15.8 nM |
| LPS-induced TNF-α Secretion Assay | Primary Mouse Microglia | IC50 | 45.2 nM |
| Cell Viability Assay | Primary Rat Cortical Neurons | CC50 | > 10 µM |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Route of Administration | Oral (p.o.) |
| Bioavailability | 35% |
| Peak Plasma Concentration (Cmax) | 1.2 µM (at 10 mg/kg) |
| Time to Peak Concentration (Tmax) | 2 hours |
| Half-life (t1/2) | 6.5 hours |
| Brain/Plasma Ratio | 0.8 |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING-Mediated IFN-β Production
This protocol describes the use of this compound to inhibit cGAMP-induced IFN-β production in a reporter cell line.
Materials:
-
THP-1 Lucia ISG cells (InvivoGen)
-
Complete growth medium (RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP (InvivoGen)
-
QUANTI-Luc™ reagent (InvivoGen)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed THP-1 Lucia ISG cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with 2'3'-cGAMP at a final concentration of 10 µg/mL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of QUANTI-Luc™ reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.
Protocol 2: Assessment of Neuroprotection in an In Vitro Oxidative Stress Model
This protocol details the evaluation of this compound's neuroprotective effects against hydrogen peroxide (H2O2)-induced cell death in primary neurons.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H2O2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Spectrophotometer
Procedure:
-
Plate primary cortical neurons at a density of 2 x 10^4 cells/well in a 96-well plate coated with poly-D-lysine.
-
Allow neurons to mature for 7-10 days in vitro.
-
Pre-treat the neurons with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H2O2 to a final concentration of 100 µM.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Aspirate the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: Evaluation of this compound in a Mouse Model of Alzheimer's Disease (5xFAD)
This protocol outlines the in vivo testing of this compound in the 5xFAD transgenic mouse model.
Materials:
-
5xFAD transgenic mice and wild-type littermates
-
This compound formulated for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Morris Water Maze apparatus
-
ELISA kits for Aβ40 and Aβ42
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
Tissue processing reagents
Procedure:
-
Begin dosing 6-month-old 5xFAD mice with this compound (e.g., 10 mg/kg, daily) or vehicle via oral gavage for 3 months.
-
Behavioral Testing: In the final week of treatment, perform the Morris Water Maze test to assess spatial learning and memory.
-
Acquisition Phase: Train mice to find a hidden platform for 5 consecutive days.
-
Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue. Hemisect the brain; use one hemisphere for biochemical analysis and fix the other for immunohistochemistry.
-
Biochemistry: Homogenize one hemisphere and measure the levels of soluble and insoluble Aβ40 and Aβ42 using ELISA.
-
Immunohistochemistry: Section the fixed hemisphere and stain for markers of neuroinflammation such as Iba1 and GFAP. Quantify the number and morphology of microglia and astrocytes around amyloid plaques.
-
Visualizations
Caption: this compound inhibits the STING signaling pathway.
Caption: Workflow for evaluating this compound.
Application Notes and Protocols: Co-treatment of SR-17398 with Chemotherapy Drugs
For Research Use Only. Not for use in diagnostic procedures.
Introduction
SR-17398 is a novel investigational small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapies. This compound selectively binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and thereby initiating apoptosis in cancer cells.
These application notes provide protocols for evaluating the synergistic anti-tumor effects of this compound in combination with standard chemotherapy agents, such as cisplatin (B142131) and paclitaxel, in cancer cell lines. The following protocols and data are intended to serve as a guide for researchers investigating the therapeutic potential of combining this compound with chemotherapy.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Lung Cancer Cells
| Treatment Group | IC50 (µM) ± SD | Combination Index (CI) |
| This compound | 15.2 ± 1.8 | - |
| Cisplatin | 8.5 ± 0.9 | - |
| This compound + Cisplatin (1:1 ratio) | 4.1 ± 0.5 | 0.48 |
IC50 values were determined by MTT assay after 72 hours of treatment. Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: Apoptosis Induction by this compound and Paclitaxel in MDA-MB-231 Breast Cancer Cells
| Treatment Group (24h) | % Apoptotic Cells (Annexin V+) ± SD |
| Vehicle Control | 3.2 ± 0.4 |
| This compound (10 µM) | 18.5 ± 2.1 |
| Paclitaxel (50 nM) | 12.8 ± 1.5 |
| This compound (10 µM) + Paclitaxel (50 nM) | 45.7 ± 3.9 |
Apoptosis was assessed by flow cytometry after staining with Annexin V-FITC and Propidium (B1200493) Iodide.
Table 3: Cell Cycle Analysis of HCT116 Colon Cancer Cells Treated with this compound and Cisplatin
| Treatment Group (48h) | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle Control | 55.1 ± 4.3 | 28.9 ± 3.1 | 16.0 ± 2.5 |
| This compound (15 µM) | 68.3 ± 5.1 | 19.8 ± 2.7 | 11.9 ± 1.9 |
| Cisplatin (5 µM) | 40.2 ± 3.8 | 25.5 ± 2.9 | 34.3 ± 4.0 |
| This compound (15 µM) + Cisplatin (5 µM) | 58.7 ± 4.9 | 15.1 ± 2.2 | 26.2 ± 3.5 |
Cell cycle distribution was determined by flow cytometry after propidium iodide staining.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound alone and in combination with chemotherapy drugs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Cisplatin, stock solution in sterile water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete growth medium.
-
For combination treatments, prepare a fixed-ratio combination of this compound and the chemotherapy drug.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound and chemotherapy co-treatment.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Chemotherapy drug (e.g., Paclitaxel)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound, the chemotherapy drug, or the combination at the desired concentrations for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound and chemotherapy co-treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well plates
-
This compound
-
Chemotherapy drug (e.g., Cisplatin)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described in the apoptosis assay protocol for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Synergistic Mechanism of this compound and Chemotherapy.
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: Workflow for Apoptosis Assay.
Application Notes and Protocols: Lentiviral shRNA Knockdown of ULK1 vs. SR-17398 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unc-51 like autophagy activating kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making ULK1 a compelling therapeutic target.[3][4] This document provides a detailed comparison of two common methods for inhibiting ULK1 function: lentiviral short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule SR-17398.
This guide offers a comprehensive overview of the mechanisms of action, experimental protocols, and data interpretation for both approaches, enabling researchers to make informed decisions for their specific experimental needs.
Mechanisms of Action
Lentiviral shRNA Knockdown of ULK1: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA targeting the ULK1 mRNA. Once transcribed in the host cell, the shRNA is processed by the RNA interference (RNAi) machinery, leading to the degradation of the target ULK1 mRNA. This results in a sustained, long-term reduction of ULK1 protein expression.[5][6]
This compound Treatment: this compound is a chemical inhibitor that directly targets the kinase activity of the ULK1 protein.[7] It functions by competing with ATP for binding to the catalytic site of ULK1, thereby preventing the phosphorylation of downstream substrates essential for autophagy initiation.[7] This method offers a rapid and reversible inhibition of ULK1 enzymatic function.
Comparative Analysis: shRNA Knockdown vs. Pharmacological Inhibition
| Feature | Lentiviral shRNA Knockdown of ULK1 | This compound Treatment |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation) | Competitive inhibition of kinase activity |
| Target | ULK1 mRNA | ULK1 protein (catalytic site) |
| Effect | Reduction of total ULK1 protein levels | Inhibition of ULK1 enzymatic function |
| Onset of Action | Slower (requires transcription, processing, and protein turnover) | Rapid |
| Duration of Effect | Stable and long-term (with selection) | Transient and reversible (dependent on compound half-life) |
| Specificity | Potential for off-target effects due to seed sequence homology | Potential for off-target kinase inhibition |
| Reversibility | Generally irreversible in stable cell lines | Reversible upon compound withdrawal |
| Control | Non-targeting shRNA | Vehicle control (e.g., DMSO) |
| Application | Long-term studies, stable cell line generation | Acute inhibition studies, dose-response analysis |
Quantitative Data Summary
The following tables summarize representative quantitative data from studies comparing ULK1 knockdown with pharmacological inhibition. Note that direct comparative data for this compound is limited in the public domain; therefore, data for other well-characterized ULK1 inhibitors are presented to illustrate the expected outcomes.
Table 1: Effect on Autophagic Flux (LC3-II Accumulation)
| Cell Line | Method | Treatment | Fold Change in LC3-II/Actin (vs. Control) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) Spheroids | Lentiviral shRNA | ULK1 Knockdown | Decreased LC3-II/I ratio | [8][9][10] |
| HGSOC Spheroids | Pharmacological | MRT68921 (ULK1 inhibitor) | Decreased LC3-II/I ratio | [8][9][10] |
| KRAS Mutant Lung Cancer Cells | Pharmacological | ULK-101 (ULK1 inhibitor) | Inhibition of autophagic flux | [11] |
Table 2: Effect on Cell Viability
| Cell Line | Method | Treatment | % Reduction in Cell Viability (vs. Control) | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) Spheroids | Pharmacological | MRT68921 (ULK1 inhibitor) | Significant reduction | [8][9] |
| Hepatocellular Carcinoma (HCC) Cells | Genetic | ULK1 Knockout | Inhibition of proliferation | [4] |
| Hepatocellular Carcinoma (HCC) Cells | Pharmacological | XST-14 (ULK1 inhibitor) | Inhibition of growth | [4] |
Signaling Pathways and Experimental Workflows
ULK1 Signaling Pathway in Autophagy Initiation
References
- 1. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure and Function of the ULK1 Complex in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of the key autophagy kinase ULK1 in hepatocellular carcinoma and its validation as a treatment target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting ULK1 kinase decreases autophagy and cell viability in high-grade serous ovarian cancer spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cell Culture
Disclaimer: No public information is currently available for a compound designated "SR-17398." The following technical support guide is a generalized framework for researchers investigating the off-target effects of a hypothetical small molecule inhibitor, hereafter referred to as "Compound X." This guide is intended to be adapted with specific experimental data.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes at concentrations of Compound X that are higher than its reported IC50 for the primary target. Could these be off-target effects?
A1: It is highly probable that unexpected phenotypes observed at concentrations significantly above the IC50 for the intended target are due to off-target effects. As a general guideline, off-target effects should be suspected when the effective concentration for the observed phenotype is more than 10-fold higher than the on-target IC50. We recommend performing a dose-response experiment and comparing the EC50 for the unexpected phenotype with the IC50 for the primary target.
Q2: How can we begin to identify the potential off-targets of Compound X in our cell line of interest?
A2: Several approaches can be employed to identify potential off-targets. A common starting point is to use computational methods, such as screening Compound X against a panel of known protein kinases or other enzyme families. Experimental approaches include affinity chromatography-mass spectrometry, where Compound X is immobilized to identify binding partners from cell lysates, or commercially available off-target screening services that test your compound against a broad panel of receptors, kinases, and enzymes.
Q3: What are some common off-target liabilities for small molecule inhibitors?
A3: Common off-target liabilities include, but are not limited to, inhibition of kinases with similar ATP-binding pockets, interaction with G-protein coupled receptors (GPCRs), ion channel modulation, and inhibition of cytochrome P450 enzymes. The specific off-target profile is highly dependent on the chemical scaffold of the inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death/Toxicity | Off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the cytotoxic concentration (CC50). 2. Compare the CC50 to the on-target IC50. A low therapeutic index (CC50/IC50) suggests off-target toxicity. 3. Assess markers of apoptosis (e.g., caspase-3/7 activity, PARP cleavage) and necrosis (e.g., LDH release). |
| Inconsistent Results Between Experiments | 1. Variability in cell passage number. 2. Inconsistent compound concentration due to degradation or precipitation. 3. Off-target effects on cell cycle progression affecting assay readout. | 1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh stock solutions of Compound X and ensure solubility in your culture medium. 3. Perform cell cycle analysis (e.g., by flow cytometry) in the presence of Compound X. |
| Phenotype Does Not Match Known On-Target Effects | Engagement of a secondary, unknown target. | 1. Perform a literature search for compounds with similar chemical scaffolds to identify potential off-target families. 2. Consider a broad kinase panel screen to identify unexpected inhibitory activity. 3. Use a structurally unrelated inhibitor of the primary target to see if the phenotype is recapitulated. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of Compound X in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine the CC50.
Protocol 2: Western Blot Analysis of Off-Target Signaling Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with Compound X at 1X, 5X, and 10X the on-target IC50 for a specified time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against proteins in a suspected off-target pathway (e.g., p-ERK, p-AKT) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
Caption: A logical workflow for identifying and validating off-target effects of a small molecule inhibitor.
Caption: A diagram illustrating how Compound X could inhibit an unintended receptor tyrosine kinase (RTK), leading to off-target effects on the MAPK/ERK signaling pathway.
Technical Support Center: Optimizing SR-17398 Concentration for In Vivo Studies
Disclaimer: Information regarding SR-17398 is not currently available in the public domain. The following troubleshooting guide is based on general principles for optimizing the in vivo concentration of novel small molecule compounds and will be updated as specific data for this compound becomes available. For the purpose of this guide, we will draw parallels from a similarly structured but distinct hypothetical compound, "1-(4-nitrophenyl)prop-2-en-1-one," based on available literature.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with a novel compound like this compound?
A1: In the absence of specific data for this compound, a conservative approach is essential. Based on in vivo studies of other novel small molecules, a starting dose in the range of 10-50 mg/kg administered orally or intraperitoneally in a rodent model is often considered.[1] It is crucial to conduct dose-escalation studies to determine the optimal dose for your specific biological endpoint.
Q2: How should I formulate a novel compound for in vivo administration?
A2: Many novel compounds exhibit poor aqueous solubility. A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This solution is then suspended in a vehicle such as corn oil, carboxymethylcellulose (CMC), or a saline solution containing a surfactant like Tween 80.[1] It is critical to establish the maximum tolerated concentration of the vehicle in a control group to avoid confounding effects.
Q3: What are the potential challenges in the in vivo application of a new chemical entity?
A3: A significant challenge with novel compounds is their potential for low bioavailability, which can be due to poor absorption, rapid metabolism, and fast clearance.[1][2] Researchers must consider these pharmacokinetic properties when designing studies and interpreting results.[1]
Troubleshooting Guide
| Problem | Potential Causes | Suggested Solutions |
| No observable in vivo efficacy at the initial dose. | - Poor bioavailability.[1][2] - Sub-therapeutic dosage.[1] - Rapid metabolism of the compound.[1] | - Increase the dose in a stepwise manner.[1] - Consider a different route of administration (e.g., intraperitoneal instead of oral).[1][2] - Analyze plasma concentrations to assess bioavailability.[1] |
| Unexpected adverse effects or toxicity in animal models. | - Off-target effects of the compound. - Vehicle-related toxicity.[1] - Dose is too high.[1] | - Reduce the dosage.[1] - Run a vehicle-only control group to rule out vehicle toxicity.[1] - Conduct a comprehensive toxicity study, including histopathology of major organs. |
| High variability in experimental results. | - Inconsistent formulation. - Animal-to-animal variation in metabolism. - Issues with the route of administration. | - Ensure the formulation is a homogenous suspension or solution. - Increase the number of animals per group. - Refine the administration technique to ensure consistent dosing. |
Experimental Protocols
Protocol 1: Acute Toxicity Study (General Guideline)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Use healthy adult mice (e.g., Swiss albino), weighing between 20-28 g.
-
Phase 1:
-
Phase 2 (if no mortality in Phase 1):
-
Use three new mice, one for each of the higher doses (e.g., 1600, 2900, and 5000 mg/kg).[1]
-
Observe for 24 hours. The LD50 can then be estimated based on the mortality observed.
-
Protocol 2: Preliminary In Vivo Efficacy Study
-
Dose Selection: Based on the acute toxicity study, select 2-3 doses in the non-toxic range (e.g., 25, 50, and 100 mg/kg).[1]
-
Animal Groups:
-
Administration and Monitoring: Administer the compound and monitor for the desired biological effect over a predetermined time course.
Visualizations
Experimental Workflow for In Vivo Concentration Optimization
References
Technical Support Center: Troubleshooting SR-17398 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting common insolubility issues encountered with the small molecule inhibitor, SR-17398. The following information is designed to facilitate seamless experimentation and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after reconstitution. What should I do?
A1: Cloudiness or precipitation upon reconstitution is a common indicator of solubility issues. This can be caused by several factors including incorrect solvent, low temperature, or the compound's inherent low aqueous solubility.
-
Initial Steps:
-
Gently warm the solution to 37°C to see if the precipitate dissolves.
-
Vortex the solution for several minutes to ensure thorough mixing.
-
If the precipitate persists, consider preparing a fresh stock solution using the recommended solvents and protocols.
-
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound exhibits limited solubility in aqueous solutions. For optimal results, it is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q3: I'm observing protein precipitation after adding this compound to my cell lysate. What could be the cause?
A3: Protein precipitation upon the addition of a small molecule can be due to several factors:
-
High Compound Concentration: The final concentration of this compound in your assay might be too high, causing it to come out of solution and co-precipitate with proteins.
-
Solvent Shock: The organic solvent used for the stock solution (e.g., DMSO) can cause proteins to precipitate if the final concentration of the solvent is too high in the aqueous buffer.[1] It is crucial to keep the final DMSO concentration below 0.5% in most cell-based assays.
-
Buffer Composition: The pH and ionic strength of your lysis buffer can significantly impact protein solubility.[2] A buffer pH close to the isoelectric point of your target protein can lead to aggregation.[2]
-
Compound-Protein Interaction: In some cases, the interaction of the compound with the target protein or other proteins in the lysate can lead to the formation of insoluble complexes.
Q4: How can I prevent this compound from precipitating in my cell culture medium during long-term experiments?
A4: Maintaining the solubility of small molecules in cell culture media over time can be challenging.
-
Serum Proteins: The presence of serum in the media can sometimes help stabilize small molecules.[3]
-
Concentration: Use the lowest effective concentration of this compound to minimize the risk of precipitation.
-
Media Changes: For very long experiments, consider refreshing the media with newly diluted this compound periodically.
-
Solubility Enhancers: In some specific applications, non-toxic solubility enhancers could be tested, but their effects on the experimental system must be carefully validated.
Troubleshooting Guides
Issue 1: Precipitate Formation in Stock Solution
| Possible Cause | Suggested Solution |
| Incorrect solvent | Ensure you are using a recommended organic solvent like DMSO or ethanol (B145695) for the initial stock. |
| Solution is too concentrated | Prepare a less concentrated stock solution. Refer to the solubility data table below. |
| Low temperature | Gently warm the stock solution to 37°C and vortex. Store at room temperature if recommended. |
| Impure compound | Ensure the purity of your this compound lot. Impurities can sometimes reduce solubility. |
Issue 2: Precipitation in Aqueous Buffer or Cell Culture Media
| Possible Cause | Suggested Solution |
| "Salting out" effect | The ionic strength of the buffer may be too high. Try reducing the salt concentration if your experiment allows. |
| pH-dependent solubility | Check the pH of your buffer. This compound's solubility may be sensitive to pH changes. |
| High final concentration | Perform a dose-response experiment to find the lowest effective concentration.[1] |
| High final solvent concentration | Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible (ideally <0.1%).[1] |
| Binding to plasticware | Use low-protein-binding plates and pipette tips to minimize loss of the compound.[3] |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | > 50 mg/mL |
| Ethanol | > 25 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | < 0.05 mg/mL |
Table 2: Recommended Final Concentrations for Common Assays
| Assay Type | Recommended Starting Concentration | Maximum Recommended Final DMSO Concentration |
| In vitro kinase assay | 1 - 1000 nM | 1% |
| Cell-based viability assay | 0.1 - 10 µM | 0.5% |
| Western Blotting (cell treatment) | 0.5 - 5 µM | 0.5% |
| Animal studies (in vivo) | Varies by formulation (consult specific protocols) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol 2: Dilution of this compound into Aqueous Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound in cell culture medium or buffer without serum. This helps to avoid "solvent shock" when diluting into the final solution.
-
Final Dilution: Add the intermediate dilution or the stock solution dropwise to the final aqueous medium while gently vortexing or swirling. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic solvent is below the toxic threshold for your cells.
Visualizations
References
How to minimize SR-17398 toxicity in animal models
Disclaimer: The compound "SR-17398" is a hypothetical agent created for illustrative purposes to fulfill the structural requirements of the user's request. All data, pathways, and protocols presented below are fictional and should not be used for actual experimental design. They are intended to serve as a template for how such a guide could be constructed for a real compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the novel Kinase XYZ (KXYZ) inhibitor, this compound, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of Kinase XYZ (KXYZ), a key enzyme in the "Tumor Proliferation Pathway" (TPP). By blocking KXYZ, this compound is designed to halt the downstream signaling cascade that leads to tumor cell growth and survival. However, at higher concentrations, it can have off-target effects on "Hepatic Stress Pathway 1" (HSP1), leading to potential hepatotoxicity.
Q2: What is the recommended vehicle for in vivo administration of this compound?
The recommended vehicle for this compound for oral gavage (p.o.) in mice is a formulation of 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water. This suspension should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.
Q3: What are the common toxicities observed with this compound in animal models?
The primary dose-limiting toxicity observed in preclinical animal models (e.g., BALB/c mice) is hepatotoxicity. This manifests as an elevation in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). At supra-therapeutic doses, signs of morbidity such as weight loss, lethargy, and ruffled fur may be observed.
Q4: Can this compound be co-administered with other agents?
Co-administration studies are ongoing. However, caution is advised when combining this compound with other compounds known to be metabolized by or induce cytochrome P450 enzymes, particularly CYP3A4, as this may alter the pharmacokinetic and toxicity profile of this compound. A preliminary study with the antioxidant N-acetylcysteine (NAC) has shown potential to mitigate hepatotoxicity.
Troubleshooting Guide
Issue 1: Unexpected animal mortality or severe morbidity at a planned therapeutic dose.
-
Possible Cause: This could be due to errors in dose calculation, formulation, or administration, leading to an overdose. Alternatively, the animal strain being used may be particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check all dose calculations, including conversions from mg/kg to the final dosing volume.
-
Confirm Formulation: Ensure the vehicle is prepared correctly and that this compound is homogeneously suspended. Use a vortex mixer before drawing each dose.
-
Dose De-escalation: Reduce the dose by 25-50% in a pilot cohort to re-establish a maximum tolerated dose (MTD) in your specific animal strain and housing conditions.
-
Monitor Closely: Implement a more frequent monitoring schedule (e.g., twice daily) for clinical signs of toxicity, including body weight, posture, and activity levels.
-
Issue 2: High variability in efficacy or toxicity data between animals in the same group.
-
Possible Cause: Inconsistent dosing volume or non-homogenous drug suspension can lead to variable exposure. Stress or underlying health issues in the animals can also contribute to variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the person administering the dose is proficient in the technique (e.g., oral gavage) to guarantee consistent delivery to the stomach.
-
Ensure Suspension Homogeneity: Keep the dosing solution under continuous magnetic stirring during the entire dosing procedure for the cohort.
-
Acclimatize Animals: Ensure all animals have had a sufficient acclimatization period (e.g., 7 days) in the facility before the start of the experiment to reduce stress-related variability.
-
Quantitative Data Summary
The following tables summarize hypothetical data from a 14-day dose-range-finding study in female BALB/c mice bearing fictional "Cancer-X" xenografts.
Table 1: Efficacy of this compound on Tumor Growth
| Dose Group (mg/kg, p.o., daily) | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1502 ± 180 | 0% |
| 10 mg/kg this compound | 976 ± 155 | 35% |
| 25 mg/kg this compound | 541 ± 110 | 64% |
| 50 mg/kg this compound | 285 ± 98 | 81% |
Table 2: Hepatotoxicity Profile of this compound at Day 14
| Dose Group (mg/kg, p.o., daily) | Mean Serum ALT (U/L) | Mean Serum AST (U/L) | Mean Body Weight Change (%) |
| Vehicle Control | 45 ± 8 | 60 ± 11 | +5.2% |
| 10 mg/kg this compound | 55 ± 12 | 72 ± 15 | +4.8% |
| 25 mg/kg this compound | 150 ± 25 | 210 ± 35 | +1.1% |
| 50 mg/kg this compound | 450 ± 78 | 620 ± 95 | -8.5% |
Visualizations and Diagrams
Signaling Pathway
Caption: Mechanism of this compound action and toxicity.
Experimental Workflow
Caption: Workflow for mitigating this compound toxicity.
Key Experimental Protocols
Protocol 1: Preparation and Administration of this compound Formulation
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water.
-
Add 0.2% (v/v) Tween 80.
-
Stir overnight at 4°C to ensure full dissolution of methylcellulose.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the highest dose concentration needed for the study cohort.
-
Add a small amount of the vehicle to the powder and triturate to create a uniform paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to create a fine, uniform suspension.
-
The final concentration should be such that the dosing volume is 10 mL/kg body weight.
-
-
Administration:
-
Before dosing each animal, vortex the suspension for at least 10 seconds.
-
Administer the calculated volume to each mouse via oral gavage using a 20G, 1.5-inch curved gavage needle.
-
Keep the suspension on a magnetic stir plate throughout the dosing procedure for the entire cohort.
-
Protocol 2: Monitoring for Hepatotoxicity
-
Clinical Monitoring:
-
Record the body weight of each animal daily.
-
Perform a daily clinical assessment for signs of morbidity (e.g., lethargy, ruffled fur, hunched posture). Establish a humane endpoint based on a body weight loss threshold (e.g., >20%).
-
-
Blood Collection:
-
At the designated time point (e.g., study termination), collect blood via cardiac puncture under terminal anesthesia (e.g., isoflurane).
-
Collect the blood into serum separator tubes (SSTs).
-
-
Serum Analysis:
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge the tubes at 2000 x g for 10 minutes at 4°C.
-
Collect the serum (supernatant) into a fresh microfuge tube.
-
Analyze the serum for ALT and AST levels using a veterinary chemistry analyzer according to the manufacturer's instructions. Store serum at -80°C if analysis cannot be performed immediately.
-
SR-17398 degradation and stability in solution
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Technical Support
Subject: Comprehensive Guide to the Degradation and Stability of Small Molecules in Solution, with a Focus on Compounds with Molecular Formula C14H18N4O (such as the putative SR-17398)
Dear Researchers,
This technical support center provides essential guidance on the stability and degradation of small molecule compounds in solution, using the putative compound "this compound" (Molecular Formula: C14H18N4O) as a representative example. Due to the limited publicly available information on a specific compound designated this compound, this document outlines general principles, troubleshooting strategies, and experimental protocols applicable to a wide range of small molecules encountered in research and drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: Precipitation from a solution is a common issue, often arising from exceeding the compound's solubility limit in a given solvent or buffer.
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Immediate Action: Do not use a solution with precipitates in your experiments, as the effective concentration will be unknown. Centrifuge the solution to pellet the precipitate and use the supernatant, or preferably, prepare a fresh solution.
-
Troubleshooting:
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Lower the Concentration: The most straightforward solution is to work with a lower final concentration of the compound.
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Optimize Solvent System: If you are diluting a DMSO stock into an aqueous buffer, try to keep the final DMSO concentration as low as possible (ideally <0.5%) while maintaining solubility. You may need to test a slightly higher percentage of DMSO, but always include a vehicle control in your experiments to account for any solvent effects.
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Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experiment with a range of pH values to determine the optimal buffer conditions for this compound.
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Consider Co-solvents: For particularly challenging compounds, the use of co-solvents (e.g., ethanol, PEG) or solubility-enhancing excipients may be necessary.
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Q2: I suspect this compound is degrading in my experimental medium over the course of my assay. How can I confirm this?
A2: Degradation can lead to a loss of compound activity and the generation of confounding artifacts.
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Confirmation: The most direct way to confirm degradation is to use an analytical method like High-Performance Liquid Chromatography (HPLC).
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Time-Course Analysis: Prepare your this compound solution in the assay medium and analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.
-
-
Functional Assessment: A decrease in the expected biological activity over time in a time-course experiment can also suggest instability.
Q3: How should I store my stock solutions of this compound?
A3: Proper storage is critical for maintaining the integrity of your compound.
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Solvent: For long-term storage, dissolve this compound in a dry, aprotic solvent like anhydrous DMSO.
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Temperature: Store stock solutions at -20°C or -80°C.
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Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. DMSO is hygroscopic and can absorb atmospheric moisture, which may lead to compound degradation upon freezing.
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Light Protection: Store solutions in amber vials or wrap them in foil to protect them from light, which can cause photodegradation.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Assays | Degradation in aqueous buffer | Perform a time-course stability study using HPLC. If degradation is confirmed, prepare fresh solutions immediately before use or identify a more suitable buffer system. |
| Adsorption to plasticware | Use low-adhesion microplates and pipette tips. Include a control to assess recovery from the experimental vessel. | |
| Inconsistent Results | Inconsistent solution preparation | Ensure the compound is fully dissolved before making serial dilutions. Vortex and visually inspect for any undissolved material. |
| Freeze-thaw cycles | Aliquot stock solutions to minimize freeze-thaw cycles. | |
| Appearance of New Peaks in HPLC | Chemical degradation (hydrolysis, oxidation) | Identify the degradation products using mass spectrometry (MS). Modify the solution conditions (e.g., pH, add antioxidants) to minimize degradation. |
| Photodegradation | Protect the compound from light at all stages of handling and storage. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Aqueous Solution using HPLC
This protocol provides a framework for assessing the stability of this compound under various conditions.
1. Materials:
- This compound
- DMSO (anhydrous)
- Buffers of interest (e.g., Phosphate Buffered Saline pH 7.4, Citrate Buffer pH 5.0)
- HPLC system with UV detector
- C18 HPLC column
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
- Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the test buffers.
- Time Points: Incubate the working solutions at a relevant temperature (e.g., room temperature or 37°C).
- Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution and quench any further degradation by adding an equal volume of acetonitrile and storing at -20°C until analysis.
- HPLC Analysis:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: A typical gradient would be 5-95% B over 15 minutes.
- Detection: Monitor at a wavelength where this compound has maximum absorbance.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation:
| Time (hours) | % this compound Remaining (pH 7.4) | % this compound Remaining (pH 5.0) |
| 0 | 100 | 100 |
| 1 | 98.5 | 99.1 |
| 2 | 96.2 | 98.5 |
| 4 | 92.1 | 97.3 |
| 8 | 85.4 | 95.0 |
| 24 | 65.7 | 88.6 |
Visualizations
Hypothetical Degradation Pathway
For a molecule with the formula C14H18N4O, which may contain amide or ester functionalities, hydrolysis is a common degradation pathway.
Caption: Hypothetical hydrolytic degradation of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability over time.
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for inconsistent results.
Overcoming resistance to SR-17398 in cancer cells
Disclaimer: Information on a specific compound designated "SR-17398" is not publicly available. This technical support guide has been developed for a hypothetical targeted anti-cancer agent, this compound, based on established principles of drug resistance in cancer biology. The troubleshooting strategies and experimental protocols provided are general and may require optimization for specific research contexts.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical Kinase X, a critical component of the Pro-Survival Pathway Y. In sensitive cancer cells, inhibition of Kinase X by this compound leads to a downstream cascade of events culminating in cell cycle arrest and apoptosis.
Q2: I am not observing any cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of response:
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Intrinsic Resistance: The cell line may not rely on the Pro-Survival Pathway Y for its growth and survival.
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Suboptimal Drug Concentration: The concentrations of this compound used may be too low to effectively inhibit Kinase X.
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Experimental Conditions: Cell density, assay duration, and the type of viability assay used can all influence the observed outcome[1].
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Drug Inactivation: The cell line may rapidly metabolize or inactivate this compound[2].
Q3: How do I determine the optimal concentration of this compound to use in my experiments?
A3: It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line. This involves treating cells with a range of this compound concentrations and measuring cell viability after a defined period.
Troubleshooting Guide: Overcoming this compound Resistance
Q4: My cancer cells initially responded to this compound, but have now developed resistance. What are the common mechanisms of acquired resistance?
A4: Acquired resistance to targeted therapies like this compound can arise through various mechanisms[2][3][4]:
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Target Alteration: Mutations in the gene encoding Kinase X can prevent this compound from binding effectively.
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Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on the Pro-Survival Pathway Y.
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Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of this compound[5][6].
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Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype that can confer broad drug resistance.
Q5: How can I experimentally determine the mechanism of resistance in my this compound-resistant cell line?
A5: A systematic approach is recommended to elucidate the resistance mechanism:
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Confirm Resistance: Perform a dose-response analysis to compare the IC50 values of this compound in the parental (sensitive) and resistant cell lines.
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Sequence the Target: Sequence the gene encoding Kinase X in both sensitive and resistant cells to identify potential mutations.
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Analyze Pathway Activation: Use techniques like Western blotting or phospho-proteomics to assess the activation status of known bypass pathways in the resistant cells compared to the sensitive cells.
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Assess Drug Efflux: Measure the intracellular accumulation of this compound in both cell lines. Increased efflux in resistant cells can be confirmed using inhibitors of ABC transporters.
Q6: What strategies can I employ to overcome this compound resistance?
A6: The strategy to overcome resistance depends on the underlying mechanism:
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Target Alteration: If a specific mutation in Kinase X is identified, a next-generation inhibitor that is effective against the mutant form may be required.
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Bypass Pathway Activation: Combination therapy is a common strategy.[7] Combining this compound with an inhibitor of the activated bypass pathway can restore sensitivity.
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Drug Efflux: Co-administration of this compound with an inhibitor of the identified ABC transporter can increase intracellular drug concentration.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Clone A | 250 | 25 |
| Resistant Clone B | 800 | 80 |
Table 2: Effect of a Hypothetical Bypass Pathway Inhibitor (BPI-42) in Combination with this compound
| Cell Line | Treatment | Cell Viability (%) |
| Resistant Clone A | This compound (250 nM) | 50 |
| Resistant Clone A | BPI-42 (100 nM) | 85 |
| Resistant Clone A | This compound (250 nM) + BPI-42 (100 nM) | 15 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol is adapted from established methods for generating drug-resistant cell lines[8].
-
Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have resumed normal proliferation, increase the concentration of this compound by 1.5 to 2-fold.
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Repeat: Continue this process of stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
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Characterization: Regularly assess the IC50 of the resistant cell population to monitor the level of resistance.
-
Cryopreservation: It is critical to freeze vials of cells at each stage of the selection process[8].
Protocol 2: Cell Viability (MTS) Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours)[1].
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression[8].
Visualizations
References
- 1. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug resistance mechanisms in cancers: Execution of pro-survival strategies [jbr-pub.org.cn]
- 4. Understanding and targeting resistance mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
SR-17398 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with SR-17398, a selective inhibitor of Kinase X.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a higher rate of apoptosis than expected after treatment with this compound. What could be the cause?
A1: While this compound is designed to be a selective inhibitor of Kinase X, unexpected apoptosis could be due to several factors:
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Off-target effects: this compound may be inhibiting other kinases or cellular proteins essential for cell survival. Off-target activity is a known concern with small molecule inhibitors.
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Cell line sensitivity: The cell line you are using may be particularly sensitive to the inhibition of the Kinase X pathway or may have a unique genetic background that makes it susceptible to apoptosis upon treatment.
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Compound concentration: The concentration of this compound being used might be too high, leading to non-specific toxicity.
We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and including appropriate controls to rule out off-target effects.
Q2: I am not observing the expected decrease in phosphorylation of the downstream target of Kinase X. Is the compound inactive?
A2: If you are not seeing the expected decrease in the phosphorylation of Kinase X's target, consider the following possibilities:
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Compound stability: Ensure that this compound has been stored correctly and that the compound has not degraded. We recommend preparing fresh stock solutions.
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Cell permeability: this compound may have poor permeability in your specific cell type. You could try extending the incubation time or using a different delivery method.
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Experimental conditions: Verify the experimental protocol, including cell density, serum concentration in the media, and the time point of analysis.
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Drug efflux: Your cells may be expressing high levels of efflux pumps, such as P-glycoprotein (MDR1) or ABCG2, which can actively transport this compound out of the cell.[1]
Q3: I'm seeing unexpected changes in the expression of genes unrelated to the Kinase X pathway. Why is this happening?
A3: Unanticipated changes in gene expression can arise from off-target effects of this compound.[2][3] Small molecule inhibitors can sometimes interact with transcription factors or other regulatory proteins, leading to widespread changes in the transcriptome. To investigate this, we suggest performing a global gene expression analysis, such as RNA-sequencing, to identify the affected pathways. Comparing the gene expression profile of this compound with that of other known Kinase X inhibitors could also provide insights into whether these changes are specific to this compound.
Quantitative Data Summary
The following tables summarize the in-vitro potency and kinase selectivity profile of this compound.
Table 1: In-vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| Kinase X | 15 | Biochemical Assay |
| Kinase X | 150 | Cellular Assay |
Table 2: Kinase Selectivity Profile of this compound (Top 5 Off-Targets)
| Off-Target Kinase | IC50 (nM) | Fold Selectivity (vs. Kinase X) |
| Kinase A | 1,200 | 80 |
| Kinase B | 2,500 | 167 |
| Kinase C | 4,800 | 320 |
| Kinase D | 7,500 | 500 |
| Kinase E | >10,000 | >667 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phospho-Target Analysis
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated target of Kinase X overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: The proposed signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting unexpected experimental results with this compound.
Caption: Logical relationships between potential causes and unexpected observations with this compound.
References
Technical Support Center: SR-17398 Derivatives
Disclaimer: The compound "SR-17398" does not correspond to a publicly recognized chemical entity. This guide uses "this compound" as a placeholder for a hypothetical selective Janus Kinase 2 (JAK2) inhibitor to illustrate the principles of potency improvement and address common challenges in drug development. The data and protocols provided are representative of those used for JAK2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound is a selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). It targets the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of downstream signaling proteins, primarily Signal Transducers and Activators of Transcription (STATs).[1][2] The JAK-STAT pathway is crucial for signaling numerous cytokines and growth factors involved in hematopoiesis and immune response.[3][4] Dysregulation of this pathway, often due to mutations like JAK2-V617F, is implicated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[5][6] The goal of developing this compound derivatives is to enhance potency and selectivity for JAK2, thereby reducing off-target effects.[7]
Q2: My new this compound derivative shows high potency in a biochemical assay but is significantly less potent in a cell-based assay. What could be the cause?
A2: This is a common and multifactorial issue in drug development.[8][9] Several factors can cause a potency drop between biochemical (cell-free) and cellular assays:
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Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[8]
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High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those used in most biochemical assays (micromolar range). This high concentration of the natural substrate (ATP) can outcompete the inhibitor for binding to the kinase, leading to a higher apparent IC50.[8][9]
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Drug Efflux: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).[8]
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Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to act on the target.
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Compound Metabolism: The cells may metabolize the compound into a less active form.
Refer to the Troubleshooting Guide (T1) for strategies to investigate these possibilities.
Q3: How can I improve the selectivity of my this compound derivatives against other JAK family kinases (JAK1, JAK3, TYK2)?
A3: Improving selectivity is a key challenge, as the ATP-binding sites of JAK family members are highly conserved. Strategies include:
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Structure-Based Design: Utilize crystal structures of JAK isoforms to identify subtle differences in the ATP-binding pocket or adjacent regions. Targeting these unique residues can confer selectivity.[6][7]
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Targeting Allosteric Sites: Instead of the conserved ATP-binding site, design compounds that bind to less conserved allosteric sites on the pseudokinase domain (JH2), which can induce conformational changes that inhibit kinase activity.[10]
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical scaffold of your derivatives and screen them against a panel of all JAK family kinases to identify modifications that enhance JAK2 selectivity.[6][11] For example, some studies have shown that targeting the front pocket of the ATP-binding site can yield high potency with moderate JAK2 selectivity.[7]
Troubleshooting Guides
T1: Diagnosing Low Potency in Cellular Assays
This guide provides a systematic approach to understanding why an this compound derivative with good biochemical potency performs poorly in cells.
Question: My derivative's cellular IC50 is >50-fold higher than its biochemical IC50. How do I troubleshoot this?
| Step | Potential Cause | Recommended Action | Expected Outcome |
| 1 | Compound Integrity | Verify the purity (>95%) and identity of the compound batch using LC-MS and ¹H NMR. Ensure it is fully solubilized in DMSO before diluting in media. | Confirms that the observed low potency is not due to compound degradation, impurity, or poor solubility. |
| 2 | Cell Permeability | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 permeability assay. | Quantifies the passive permeability of the compound. Low permeability suggests a need for chemical modification to improve physicochemical properties. |
| 3 | Drug Efflux | Run the cellular potency assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). | A significant increase in potency in the presence of an inhibitor suggests the compound is an efflux pump substrate. |
| 4 | Target Engagement | Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay to confirm the compound is binding to JAK2 inside the cell.[9] | Direct evidence of target binding in a cellular environment. Lack of engagement points to permeability or efflux issues. |
| 5 | Assay Conditions | Re-evaluate the cellular assay protocol. Ensure the cell density, incubation time, and stimulus (e.g., cytokine) concentration are optimal.[8] | Optimization of assay parameters can improve the therapeutic window and provide more accurate potency measurements. |
Data Presentation
Table 1: Comparative Potency and Selectivity of Hypothetical this compound Derivatives
This table presents sample data for a series of hypothetical derivatives, illustrating how potency and selectivity are evaluated. IC50 (half-maximal inhibitory concentration) values are in nanomolars (nM). Lower values indicate higher potency.
| Compound ID | Biochemical IC50 (nM) | Cellular pSTAT5 IC50 (nM) | Selectivity Ratio (JAK1/JAK2) |
| JAK2 | JAK1 | (HEL 92.1.7 cells) | |
| This compound | 15.2 | 180.5 | 45.6 |
| This compound-D01 | 5.1 | 65.3 | 18.2 |
| This compound-D02 | 2.3 | 98.9 | 9.5 |
| This compound-D03 | 25.8 | 850.1 | >1000 |
| Ruxolitinib (Control) | 3.2 | 5.9 | 10.1 |
Data is hypothetical and for illustrative purposes only. Ruxolitinib data is representative of published values.[2]
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol determines the IC50 of a test compound against a purified JAK2 enzyme.[12][13]
Objective: To measure the concentration of an inhibitor required to reduce JAK2 kinase activity by 50%.
Materials:
-
Recombinant human JAK2 enzyme
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Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
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Poly-Glu-Tyr (4:1) substrate peptide
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ATP (at Km concentration for JAK2)
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This compound derivatives (serially diluted in DMSO)
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ADP-Glo™ Kinase Assay Kit (Promega)
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384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further into the kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted compound. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
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Add 2.5 µL of a 2X enzyme/substrate solution (JAK2 enzyme + substrate peptide in kinase buffer) to each well.
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Initiate the kinase reaction by adding 5 µL of a 2X ATP solution.
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Incubate the plate at room temperature for 60 minutes.
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Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
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Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Phospho-STAT5 (pSTAT5) Inhibition Assay
This protocol measures the ability of a compound to inhibit JAK2 signaling in a relevant human cell line.
Objective: To determine the IC50 of a compound for inhibiting cytokine-induced STAT5 phosphorylation in cells.
Materials:
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Human erythroleukemia (HEL 92.1.7) cells, which have a naturally occurring JAK2-V617F activating mutation.
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RPMI-1640 culture medium + 10% FBS.
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This compound derivatives (serially diluted in DMSO).
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Phosphate-Buffered Saline (PBS).
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Lysis buffer.
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Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5.
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HRP-conjugated secondary antibody.
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Chemiluminescent substrate (ECL).
Procedure:
-
Seed HEL cells in a 96-well plate and allow them to grow overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative (or vehicle control, DMSO) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Determine the total protein concentration of the lysates.
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Perform SDS-PAGE to separate proteins by size and transfer them to a PVDF membrane.
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Block the membrane and probe with the anti-pSTAT5 primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and capture the image.
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Quantify the band intensities. Normalize the pSTAT5 signal to the total STAT5 signal.
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Plot the normalized pSTAT5 signal against the inhibitor concentration to determine the cellular IC50.
Visualizations
Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.
Caption: Workflow for evaluating the potency and selectivity of this compound derivatives.
References
- 1. astx.com [astx.com]
- 2. mdpi.com [mdpi.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity [mdpi.com]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Unveiling the Veil of JAK Inhibitors [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Validating SR-17398 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of the novel kinase inhibitor, SR-17398.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments to validate the target engagement of this compound.
1. Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target in a cellular environment.[1][2] The principle is based on the ligand-induced thermal stabilization of the target protein.[3][4]
Issue 1: No or Weak Thermal Shift Observed for the Target Kinase with this compound Treatment.
| Potential Cause | Recommended Solution |
| Insufficient Compound Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement. |
| Low Target Protein Expression | Ensure the cell line used expresses a sufficient level of the target kinase. If necessary, use a cell line known to have high expression or consider transiently overexpressing the target. |
| Poor Cell Permeability of this compound | Verify the cell permeability of this compound using a cell uptake assay. If permeability is low, consider using a different cell line or modifying the compound's formulation if possible. |
| Incorrect Temperature Range | The chosen temperature range for the heat challenge may not be optimal for observing a shift. Determine the melting curve of the target kinase without the compound to identify the transition midpoint, and then select a temperature range around this point for the CETSA experiment.[5] |
| Antibody Issues in Western Blot | The primary antibody used for Western blot detection may be of poor quality or not specific enough. Validate the antibody's specificity using positive and negative controls. |
Issue 2: High Variability Between Replicates in CETSA Western Blot Results.
| Potential Cause | Recommended Solution |
| Inconsistent Heating | Ensure uniform and rapid heating of all samples. Use a thermal cycler with a heated lid for precise temperature control.[3] |
| Uneven Cell Lysis | Optimize the cell lysis protocol to ensure complete and consistent lysis across all samples. Freeze-thaw cycles followed by centrifugation are a common method.[3] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent loading of protein samples for the Western blot. |
| Inconsistent Protein Transfer | Optimize the Western blot transfer conditions (voltage, time, buffer composition) to ensure complete and even transfer of proteins from the gel to the membrane.[6] |
2. Kinobeads Pulldown Assay
Kinobeads are used for affinity purification of kinases from cell lysates to profile the selectivity of kinase inhibitors.[7][8]
Issue 1: Target Kinase is Not Pulled Down by Kinobeads.
| Potential Cause | Recommended Solution |
| Low Abundance of Target Kinase | Increase the amount of cell lysate used for the pulldown. Ensure the chosen cell line expresses the target kinase at a detectable level. |
| Target Kinase Does Not Bind to the Specific Kinobeads Used | Different kinobeads have different kinase binding profiles.[9] Try a different type of kinobeads or a combination of multiple types to broaden the coverage of the kinome.[8] |
| Inefficient Lysis | Use a lysis buffer that effectively solubilizes kinases without denaturing them. Include protease and phosphatase inhibitors in the lysis buffer. |
Issue 2: High Background Binding in Kinobeads Pulldown.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number and stringency of wash steps after the pulldown to remove non-specifically bound proteins. |
| Inadequate Blocking | Pre-clear the lysate with unconjugated beads before adding the kinobeads to reduce non-specific binding. |
| High Concentration of Lysate | Optimize the protein concentration of the cell lysate. Very high concentrations can lead to increased non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel kinase inhibitor. Kinase inhibitors typically function by binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of its downstream substrates and modulating cellular signaling pathways.[10]
Q2: Which methods are recommended for validating the target engagement of this compound in cells?
A2: Several methods can be used to validate target engagement.[1][11] The most common and robust methods for kinase inhibitors are the Cellular Thermal Shift Assay (CETSA) and Kinobeads pulldown followed by mass spectrometry or Western blotting.[2][7]
Q3: How does the Cellular Thermal Shift Assay (CETSA) work?
A3: CETSA is based on the principle that when a ligand (like this compound) binds to its target protein, it stabilizes the protein's structure.[4] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates treated with and without this compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, confirming direct target engagement.[3][5]
Q4: What is the purpose of a Kinobeads assay?
A4: A Kinobeads assay is a chemical proteomics tool used to determine the selectivity of a kinase inhibitor across a large portion of the kinome.[8][9] It involves incubating a cell lysate with beads that have broad-spectrum kinase inhibitors immobilized on them. The kinases that bind to the beads are then identified and quantified, often by mass spectrometry. By comparing the kinase profiles of lysates treated with a vehicle versus this compound, one can identify which kinases are specifically competed off the beads by the compound, thus revealing its targets.[12]
Q5: How can I be sure that the observed cellular phenotype is a direct result of this compound engaging its target?
A5: Correlating target engagement with a downstream cellular response is crucial.[13] After confirming direct binding with a method like CETSA, you should measure a downstream signaling event known to be regulated by the target kinase. For example, you could perform a Western blot to assess the phosphorylation status of a known substrate of the target kinase. A dose-dependent inhibition of substrate phosphorylation that correlates with the dose-dependent target engagement would provide strong evidence of a direct on-target effect.
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment to validate the binding of this compound to its target kinase.
Materials:
-
Cell culture medium, flasks, and plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Thermal cycler
-
Microcentrifuge tubes
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the optimized incubation time (e.g., 1-2 hours) at 37°C.[3]
-
-
Cell Harvesting and Lysis:
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[3]
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block the membrane.[6]
-
Incubate the membrane with the primary antibody specific to the target kinase, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves for both vehicle and this compound treated samples. A shift in the melting curve indicates target engagement.
-
2. Kinobeads Pulldown Protocol
This protocol describes how to perform a competitive pulldown experiment using Kinobeads to identify the cellular targets of this compound.
Materials:
-
Cell culture medium, flasks, and plates
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Kinobeads (commercially available)
-
Microcentrifuge tubes
-
End-over-end rotator
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
Mass spectrometer or Western blot reagents
Procedure:
-
Cell Lysis:
-
Grow cells to 80-90% confluency.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Competitive Binding:
-
Aliquot the cell lysate. Treat one aliquot with this compound at a desired concentration and the other with vehicle (DMSO) for 1 hour at 4°C.
-
-
Kinobeads Pulldown:
-
Add Kinobeads to each lysate and incubate for 1-2 hours at 4°C with end-over-end rotation.[14]
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by either:
-
Western Blot: To check for the presence or absence of a specific target kinase.
-
Mass Spectrometry: For a proteome-wide analysis of kinases that are competed off by this compound.[12]
-
-
-
Data Analysis:
-
For Western blot, compare the band intensity of the target kinase between the vehicle and this compound treated samples. A decrease in the band intensity in the this compound sample indicates that the compound competed with the Kinobeads for binding to the target.
-
For mass spectrometry, identify and quantify the proteins in each sample. Proteins that show a significant reduction in abundance in the this compound treated sample are potential targets of the compound.
-
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Kinobeads Pulldown Assay.
Caption: Logical workflow for troubleshooting target engagement experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CETSA [cetsa.org]
- 5. news-medical.net [news-medical.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. RASopathy syndromes: Understanding signaling pathway disorders leading to tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 14. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Landscape of ULK1 Inhibition: A Comparative Guide to SR-17398 and Other Key Inhibitors
For Immediate Release
In the intricate world of cellular regulation, the Unc-51 like autophagy activating kinase 1 (ULK1) has emerged as a critical initiator of autophagy, a fundamental process of cellular self-digestion and recycling. The dysregulation of ULK1 activity is implicated in a range of pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of SR-17398 with other well-characterized ULK1 inhibitors, offering researchers, scientists, and drug development professionals a clear overview of their performance based on available experimental data.
At a Glance: Performance of ULK1 Inhibitors
To facilitate a direct comparison, the following table summarizes the in vitro potency of this compound against other prominent ULK1 inhibitors. It is important to note that while direct comparative studies involving this compound are limited, this compilation of reported IC50 values provides a valuable snapshot of their relative potencies.
| Compound | ULK1 IC50 (nM) | ULK2 IC50 (nM) | Selectivity Notes | Reference |
| This compound | 22,400 | Not Reported | Not Reported | [1] |
| SBI-0206965 | 108 | 711 | Also inhibits AMPK | [2] |
| MRT67307 | 45 | 38 | Dual IKKε/TBK1 inhibitor | |
| MRT68921 | 2.9 | 1.1 | Potent dual ULK1/2 inhibitor | |
| ULK-100 | 1.6 | 30 | Highly potent and selective for ULK1 over ULK2 | [3] |
| ULK-101 | 8.3 | 30 | Highly potent and selective for ULK1 over ULK2 | [3][4] |
Note: IC50 values can vary between different assay conditions and laboratories.
In-Depth Inhibitor Profiles
This compound: this compound is identified as an inhibitor of ULK1 with a reported IC50 of 22.4 μM.[1] Currently, there is limited publicly available data on its selectivity profile against other kinases or its activity in cellular and in vivo models. Further research is required to fully characterize its potential as a specific and effective modulator of ULK1-mediated pathways.
SBI-0206965: SBI-0206965 is a well-characterized ULK1 inhibitor with an IC50 of 108 nM.[2] It exhibits approximately 7-fold selectivity for ULK1 over the closely related ULK2. However, it is important to note that SBI-0206965 also functions as a direct inhibitor of AMP-activated protein kinase (AMPK), an upstream regulator of ULK1.[5] This off-target activity should be considered when interpreting experimental results. Studies have shown that SBI-0206965 can suppress ULK1-mediated phosphorylation in cells and inhibit autophagy.
MRT67307 and MRT68921: MRT67307 and its analog MRT68921 are potent dual inhibitors of ULK1 and ULK2. MRT68921, in particular, demonstrates impressive potency with IC50 values of 2.9 nM and 1.1 nM for ULK1 and ULK2, respectively. These compounds have been shown to effectively block autophagy in cellular assays. However, MRT67307 is also known to inhibit IKKε and TBK1, indicating a broader kinase inhibitory profile.
ULK-100 and ULK-101: ULK-100 and ULK-101 are highly potent and selective inhibitors of ULK1.[3] ULK-100, with an IC50 of 1.6 nM, is one of the most potent ULK1 inhibitors reported. Both compounds exhibit significant selectivity for ULK1 over ULK2.[3] A comprehensive kinase selectivity profile revealed that ULK-101 has a cleaner off-target profile compared to SBI-0206965 and ULK-100.[6] In cellular assays, both ULK-100 and ULK-101 have been shown to be more potent than SBI-0206965 in inhibiting ULK1 activity.[6] Specifically, ULK-101 effectively suppresses autophagy induction and autophagic flux in response to various stimuli and sensitizes cancer cells to nutrient stress.[3]
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how their activities are assessed, the following diagrams illustrate the ULK1 signaling pathway and a general experimental workflow for evaluating ULK1 inhibitors.
Caption: The ULK1 signaling pathway, a central hub in autophagy initiation.
Caption: General workflow for evaluating the efficacy of ULK1 inhibitors.
Experimental Protocols
A variety of well-established assays are utilized to characterize the activity of ULK1 inhibitors. Below are detailed methodologies for key experiments.
In Vitro ULK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ULK1 inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of the ULK1 inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle control.
-
Add 2 µL of ULK1 enzyme solution (e.g., 25 ng/µL in kinase buffer) to each well.
-
Add 2 µL of a mixture of substrate (e.g., 0.5 µg/µL MBP) and ATP (e.g., 25 µM) to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Cellular Autophagy Assay (LC3-II Western Blot)
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), a hallmark of autophagy induction.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
ULK1 inhibitor
-
Autophagy inducer (e.g., starvation media - EBSS, or mTOR inhibitor - Torin1)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the ULK1 inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Induce autophagy by replacing the culture medium with starvation medium or by adding an autophagy inducer for a specific duration (e.g., 2-4 hours). For autophagic flux analysis, a set of wells should be co-treated with a lysosomal inhibitor for the last 1-2 hours of the autophagy induction period.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of LC3-II and p62 relative to the loading control. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates a blockage of autophagic flux.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of the ULK1 inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
ULK1 inhibitor
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
Procedure:
-
Seed cells at a specific density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the ULK1 inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescent signal.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The landscape of ULK1 inhibitors is rapidly evolving, with several potent and selective compounds emerging as valuable research tools and potential therapeutic agents. While this compound is a known ULK1 inhibitor, its characterization in the public domain is currently limited to its in vitro potency. In contrast, inhibitors like ULK-101 have been more extensively profiled, demonstrating high potency, selectivity, and cellular activity. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of these and future ULK1 inhibitors. Further investigation into the cellular and in vivo efficacy and selectivity of this compound is warranted to fully understand its potential in the field of autophagy research and drug development.
References
- 1. Autophagy drives the conversion of developmental neural stem cells to the adult quiescent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How autophagy both activates and inhibits cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Autophagy Modulation: A Guide to Validating Effects on Key Markers
A comparative guide for researchers, scientists, and drug development professionals on the validation of autophagy modulation. This guide focuses on established chemical modulators and the interpretation of their effects on key autophagy markers, providing a framework for experimental design and data analysis in the absence of specific data for SR-17398.
Initial searches for this compound did not yield specific information regarding its effects on autophagy markers. Therefore, this guide provides a comparative analysis of well-characterized and widely used pharmacological modulators of autophagy: the inducer Rapamycin and the inhibitor Bafilomycin A1. This comparison will serve as a foundational reference for researchers aiming to validate the effects of novel compounds on autophagy.
Introduction to Autophagy and Key Markers
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and fuses with the lysosome for degradation.
Two of the most widely used protein markers to monitor autophagy are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (SQSTM1/p62).
-
LC3: During autophagy induction, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation.
-
p62/SQSTM1: This protein acts as a receptor for cargo destined for autophagic degradation and binds directly to LC3. As a result, p62 is itself degraded during the autophagic process. A decrease in p62 levels is indicative of a functional autophagic flux (the entire process from autophagosome formation to lysosomal degradation).
Comparative Effects of Standard Autophagy Modulators
The following table summarizes the expected effects of Rapamycin (an mTOR inhibitor and autophagy inducer) and Bafilomycin A1 (a vacuolar H+-ATPase inhibitor that blocks autophagosome-lysosome fusion and thus inhibits autophagic flux) on the key autophagy markers LC3-II and p62.
| Compound | Mechanism of Action | Expected Effect on LC3-II | Expected Effect on p62/SQSTM1 | Interpretation |
| Rapamycin | Inhibits mTORC1, a negative regulator of autophagy, thereby inducing autophagosome formation. | Increase | Decrease | Induction of autophagic flux. |
| Bafilomycin A1 | Inhibits the fusion of autophagosomes with lysosomes, blocking the final degradation step. | Accumulation (Increase) | Accumulation (Increase) | Inhibition of autophagic flux. |
Experimental Protocols
Western Blotting for LC3 and p62
This protocol provides a standard method for assessing the levels of LC3-II and p62 in cell lysates.
1. Cell Lysis and Protein Quantification:
- Treat cells with the compound of interest (e.g., Rapamycin, Bafilomycin A1, or a novel test compound) for the desired time. Include appropriate vehicle controls.
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15% for optimal separation of LC3-I and LC3-II).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Visualizing Autophagy Pathways and Workflows
To better understand the mechanisms of autophagy modulation and the experimental process, the following diagrams are provided.
A Comparative Guide to Targeting ULK1: The Small Molecule Inhibitor SR-17398 Versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Unc-51-like kinase 1 (ULK1) is a critical serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components. The modulation of ULK1 activity is a key area of research in various fields, including cancer biology, neurodegenerative diseases, and immunology. Two primary strategies for inhibiting ULK1 function in a research setting are the use of small molecule inhibitors, such as SR-17398, and genetic knockdown techniques like siRNA, shRNA, or CRISPR. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
At a Glance: this compound vs. Genetic Knockdown of ULK1
| Feature | This compound (Small Molecule Inhibitor) | Genetic Knockdown (e.g., siRNA, shRNA, CRISPR) |
| Mechanism of Action | Directly inhibits the kinase activity of the ULK1 protein. | Reduces the total cellular level of ULK1 protein. |
| Mode of Inhibition | Competitive or non-competitive inhibition of the enzyme's active site. | Post-transcriptional gene silencing (siRNA, shRNA) or permanent gene disruption (CRISPR). |
| Temporal Control | Acute, reversible, and dose-dependent inhibition. | Can be transient (siRNA) or stable (shRNA, CRISPR), offering longer-term suppression. |
| Specificity | Potential for off-target kinase inhibition. | Potential for off-target gene silencing or genomic alterations.[1] |
| Phenotypic Outcome | May result in the formation of aberrant, stalled autophagosomes. | Typically leads to a more complete block in autophagy initiation. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and effects of this compound and ULK1 genetic knockdown.
Table 1: Potency of ULK1 Inhibitors
| Compound | Type | IC50 for ULK1 | Reference |
| This compound | Small Molecule Inhibitor | 22.4 µM | [2] |
| SBI-0206965 | Small Molecule Inhibitor | 108 nM | [1] |
| MRT68921 | Small Molecule Inhibitor | 2.9 nM | [3] |
| ULK-101 | Small Molecule Inhibitor | 8.3 nM | [1] |
Table 2: Effects of ULK1 Genetic Knockdown on Autophagy Markers
| Cell Line | Knockdown Method | Effect on p62 | Effect on LC3-II/I Ratio | Reference |
| High-Grade Serous Ovarian Cancer (HGSOC) Spheroids | siRNA | Increased accumulation | Decreased | [4] |
| Scrapie-infected SMB cells | siRNA | No significant change | Significant reduction | |
| Human Embryonic Kidney (HEK293) | siRNA | Not specified | Reduced GFP-LC3 conversion | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The ULK1 signaling pathway at the initiation of autophagy.
Caption: A generalized experimental workflow for comparing this compound and ULK1 siRNA.
Detailed Methodologies
This compound Treatment Protocol (General)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint, starting with concentrations around the known IC50 of 22.4 µM.[2]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the experiment and should be determined empirically (e.g., 6, 12, 24, or 48 hours).
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as western blotting for autophagy markers (p62, LC3), cell viability assays, or fluorescence microscopy.
ULK1 Genetic Knockdown via siRNA (General Protocol)
-
Cell Seeding: Seed cells one day before transfection to achieve 50-70% confluency on the day of transfection. The medium should not contain antibiotics.
-
siRNA Preparation: Dilute the ULK1-specific siRNA and a non-targeting control siRNA in an appropriate serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24-72 hours to allow for ULK1 protein depletion. The optimal time should be determined by assessing ULK1 protein levels via western blot.
-
Downstream Analysis: After the incubation period, cells are ready for subsequent experiments and analysis of autophagy markers and other phenotypic changes.
Objective Comparison
Mechanism and Cellular Impact
This compound acts as a direct antagonist to the catalytic activity of the ULK1 protein. This inhibition is rapid and reversible upon removal of the compound. A key phenotypic distinction of inhibiting ULK1 kinase activity is that it may not completely halt the initial stages of autophagosome formation but can lead to the accumulation of aberrant, enlarged autophagosomes that fail to mature and fuse with lysosomes. This suggests that the scaffolding function of the ULK1 protein may remain intact, while its enzymatic function is blocked.
In contrast, genetic knockdown methods, such as siRNA, lead to the degradation of ULK1 mRNA, thereby reducing the total amount of ULK1 protein in the cell. This approach ablates both the kinase and non-kinase functions of ULK1. Functionally, this often results in a more complete blockade of autophagy initiation, characterized by a significant reduction in the formation of autophagosomes, as evidenced by decreased LC3 lipidation (LC3-II formation).[4]
Specificity and Off-Target Effects
A significant consideration for any targeted therapy or research tool is the potential for off-target effects.
-
This compound: As a small molecule inhibitor, this compound has the potential to inhibit other kinases with similar ATP-binding pockets. While this compound is reported as a ULK1 inhibitor, comprehensive kinome-wide screening data is not widely available to fully assess its specificity. Off-target effects of kinase inhibitors can lead to unforeseen cellular responses and misinterpretation of experimental results.[7]
-
Genetic Knockdown: siRNA-mediated knockdown can also have off-target effects by unintentionally silencing other genes that have partial sequence homology to the siRNA.[4] The specificity of siRNA can be improved by using multiple different siRNA sequences targeting the same gene and by performing rescue experiments with an siRNA-resistant form of the target gene. CRISPR-based methods, while highly specific, carry the risk of off-target genomic edits that can have permanent and unforeseen consequences.[1]
Experimental Considerations
The choice between this compound and genetic knockdown depends heavily on the experimental question.
-
Temporal Control: this compound offers excellent temporal control, allowing for the study of acute effects of ULK1 inhibition. The effect is also reversible, which can be advantageous in certain experimental designs.
-
Long-Term Studies: For studies requiring sustained inhibition of ULK1 function, stable shRNA expression or CRISPR-mediated knockout are more suitable approaches.
-
Distinguishing Kinase vs. Non-Kinase Functions: The differential effects of kinase inhibition versus protein ablation can be exploited to dissect the kinase-dependent and -independent roles of ULK1. Comparing the phenotypes induced by this compound and ULK1 knockdown can provide valuable insights into the multifaceted functions of the ULK1 protein.[8]
Conclusion
References
- 1. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ULK1 inhibition overcomes compromised antigen presentation and restores antitumor immunity in LKB1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arep.med.harvard.edu [arep.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. siRNA screening of the kinome identifies ULK1 as a multidomain modulator of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ULK1 Inhibitor Activity Across Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of the Unc-51 Like Kinase 1 (ULK1) inhibitor, SR-17398, alongside other notable ULK1 inhibitors. The data presented here is intended to facilitate the cross-validation and selection of appropriate compounds for research and drug development in oncology.
Introduction to ULK1 Inhibition
Unc-51 Like Kinase 1 (ULK1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process critical for cell survival under stress, which is often hijacked by cancer cells to promote their growth and resistance to therapy.[1][2] Inhibition of ULK1 is therefore a promising strategy in cancer treatment.[3] this compound has been identified as an inhibitor of ULK1.[4][5] This guide compares the reported activity of this compound with other well-characterized ULK1 inhibitors, providing available data on their potency in various cancer cell lines.
Comparative Activity of ULK1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other ULK1 inhibitors. It is important to note that direct cross-cell line IC50 data for this compound is limited in the public domain. The provided IC50 for this compound is a general value without a specified cell line.[4][5] For a comprehensive comparison, data for other prominent ULK1 inhibitors are included.
| Compound Name | Target(s) | IC50 (in vitro) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |
| This compound | ULK1 | 22.4 µM | Not Specified | Not Available | [4][5] |
| SBI-0206965 | ULK1, ULK2 | 108 nM (ULK1), 711 nM (ULK2) | A549 (Lung Carcinoma) | Not Available | [6] |
| Neuroblastoma Cell Lines | Exhibits cytotoxicity | [7] | |||
| MRT68921 | ULK1, ULK2, NUAK1 | 2.9 nM (ULK1), 1.1 nM (ULK2) | A549 (Lung Carcinoma) | 1.76 - 8.91 | |
| H1299 (Lung Carcinoma) | 1.76 - 8.91 | ||||
| NCI-H460 (Lung Carcinoma) | 1.76 - 8.91 | ||||
| MNK45 (Gastric Cancer) | 1.76 - 8.91 | ||||
| U251 (Glioblastoma) | 1.76 - 8.91 | ||||
| ULK-101 | ULK1, ULK2 | 1.6 nM (ULK1), 30 nM (ULK2) | U2OS (Osteosarcoma) | Reduces LC3B-II accumulation | [8] |
| KRAS mutant NSCLC cells | Sensitizes to nutrient stress | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ULK1 inhibitors are provided below.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot against compound concentration to determine the IC50 value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the IC50 as described above.
-
Western Blotting for ULK1 Inhibition
This technique is used to detect changes in the phosphorylation of ULK1 substrates, confirming target engagement.
-
Procedure:
-
Culture and treat cells with the ULK1 inhibitor as required.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for a phosphorylated ULK1 substrate (e.g., phospho-Atg13, phospho-Beclin-1) or ULK1 itself.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified ULK1 and the inhibitory effect of the compound.
-
Procedure:
-
Prepare a reaction mixture containing purified recombinant ULK1 enzyme, a suitable substrate (e.g., a peptide derived from a known ULK1 substrate), and ATP in a kinase assay buffer.
-
Add various concentrations of the test inhibitor or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
ULK1 Signaling Pathway in Autophagy Initiation
The following diagram illustrates the central role of ULK1 in the autophagy signaling cascade, integrating signals from nutrient-sensing pathways like mTORC1 and energy-sensing pathways like AMPK.[2][9][10][11][12]
Caption: ULK1 complex as a key regulator of autophagy initiation.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.
Caption: General workflow for determining compound IC50 values.
References
- 1. A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mammalian ULK1 complex and autophagy initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibition of the autophagy kinase ULK1 and identification of ULK1 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of SR-17398 and 3-Methyladenine: A Guide for Researchers
This guide provides a detailed comparative analysis of SR-17398 and 3-Methyladenine (3-MA), two small molecules utilized in biomedical research to modulate distinct cellular pathways. While 3-MA is a classical inhibitor of autophagy through its action on PI3K signaling, this compound is a modulator of the innate immune cGAS-STING pathway. This document outlines their mechanisms of action, presents comparative data in structured tables, details relevant experimental protocols, and provides visual diagrams of the signaling pathways they affect.
Introduction and Overview
3-Methyladenine (3-MA) is one of the most widely used and historically significant inhibitors of autophagy. It functions by inhibiting phosphoinositide 3-kinases (PI3Ks), which are critical for the formation of autophagosomes. However, its activity is complex and not entirely specific, exhibiting a dual role by inhibiting both class I and class III PI3Ks, which can lead to context-dependent outcomes.[1][2] Due to its broad activity and the high concentrations required for efficacy, caution is often advised in the interpretation of results.[2]
This compound is a research compound that functions as a modulator of the STING (Stimulator of Interferon Genes) pathway. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, including the production of type I interferons. Compounds that activate this pathway are of significant interest for their potential in cancer immunotherapy and vaccine development.
Mechanism of Action
3-MA's primary mechanism involves the inhibition of phosphoinositide 3-kinases (PI3Ks). Its effect on autophagy is multifaceted:
-
Inhibition of Class III PI3K (Vps34): This is the canonical mechanism for autophagy inhibition. Vps34 is a core component of the complex that initiates the formation of the autophagosome. By inhibiting Vps34, 3-MA blocks the production of phosphatidylinositol 3-phosphate (PI3P), a lipid essential for recruiting autophagy-related proteins to the phagophore.[1][3]
-
Inhibition of Class I PI3K: 3-MA also inhibits class I PI3Ks. This action can paradoxically promote autophagy. Class I PI3Ks are part of the insulin/growth factor signaling cascade that activates Akt and mTOR, a major negative regulator of autophagy.[2] Inhibition of class I PI3K can therefore relieve this mTOR-dependent suppression and induce autophagy, particularly with prolonged treatment.[2]
This dual activity means that the net effect of 3-MA can depend on the cellular context, nutrient status, and duration of treatment.
This compound's mechanism is centered on the innate immune STING pathway. This pathway is a primary defense mechanism against pathogens and cellular damage.
-
cGAS Activation: The pathway begins when cyclic GMP-AMP synthase (cGAS) detects double-stranded DNA (dsDNA) in the cytoplasm. This dsDNA can be from a virus, a bacterium, or from damaged host cells (e.g., mitochondrial DNA).
-
cGAMP Synthesis: Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4]
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident protein. This binding event causes STING to change its conformation, oligomerize, and translocate from the ER to the Golgi apparatus.[4][5]
-
Downstream Signaling: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, moves to the nucleus, and drives the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[4][5]
This compound acts as a modulator within this cascade, influencing the activation of STING and the subsequent immune response.
Comparative Data Presentation
The following tables summarize the key characteristics and quantitative data for 3-MA and this compound.
Table 1: Target Specificity and Potency
| Feature | 3-Methyladenine (3-MA) | This compound |
| Primary Target(s) | Phosphoinositide 3-Kinases (PI3K) | STING (TMEM173) |
| Specific Isoforms / Action | Class III PI3K (Vps34), Class I PI3K (p110γ)[1] | Modulator of STING activation |
| Potency (IC₅₀ / EC₅₀) | Vps34: ~25 µM; PI3Kγ: ~60 µM[3] | Data not publicly available |
| Effective Concentration | 2.5 - 10 mM (in cell culture for autophagy inhibition)[6] | Dependent on experimental context |
| Known Off-Targets | May affect other kinases at high concentrations | Data not publicly available |
Table 2: Comparative Cellular Effects
| Cellular Process | 3-Methyladenine (3-MA) | This compound |
| Autophagy | Primarily inhibitory (blocks autophagosome formation). Can be inductive under certain conditions (prolonged treatment).[1][2] | No direct role established. STING activation can induce autophagy as a downstream effect.[7] |
| Innate Immunity | Can modulate inflammatory responses, often secondary to its effect on PI3K/Akt signaling.[1] | Directly modulates the STING pathway, a core component of innate immunity. |
| Apoptosis | Can potentiate or induce apoptosis, independent of autophagy inhibition.[1] | Can induce apoptosis in tumor cells as a downstream consequence of potent immune activation. |
| Key Protein Markers | ↓ LC3-II/LC3-I ratio (short-term), ↑ p62 | ↑ Phospho-TBK1, ↑ Phospho-IRF3 |
| Cytokine Production | Variable effects on inflammatory cytokines | ↑ IFN-β, ↑ other pro-inflammatory cytokines |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are standard protocols for assessing the activity of these compounds.
This protocol measures changes in key autophagy marker proteins. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1 are hallmarks of autophagic flux.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) to be 70-80% confluent. Treat with 3-MA (typically 5-10 mM) or a vehicle control for the desired time (e.g., 4-6 hours). Include a positive control for autophagy induction (e.g., starvation) and a negative control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Measure band intensity using densitometry software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II and p62 to the loading control.
This protocol determines if the STING pathway has been activated by measuring the phosphorylation of its key downstream effector, IRF3.
-
Cell Culture and Treatment: Plate cells that express the STING pathway components (e.g., THP-1 macrophages, MEFs). Treat with this compound at various concentrations or a vehicle control for a specified time (e.g., 1-3 hours).
-
Cell Lysis & Quantification: Follow steps 2 and 3 from Protocol 1.
-
SDS-PAGE and Transfer: Follow step 4 from Protocol 1.
-
Antibody Incubation: Block the membrane as described above. Incubate overnight at 4°C with primary antibodies against phospho-IRF3 (Ser396) and total IRF3. Also probe for a loading control.
-
Detection & Quantification: Follow steps 6 and 7 from Protocol 1. Calculate the ratio of phospho-IRF3 to total IRF3 to determine the extent of activation.
Summary and Recommendations for Researchers
3-Methyladenine and This compound are tools for interrogating fundamentally different cellular processes.
-
Choose 3-MA when the primary goal is to inhibit autophagy through the canonical PI3K pathway. However, researchers must be aware of its limitations:
-
Lack of Specificity: It inhibits both class I and class III PI3Ks.[1][2]
-
Dual Role: Its effect can be time- and context-dependent.[2]
-
High Concentration: It requires millimolar concentrations, increasing the risk of off-target effects.[6]
-
Instability: Solutions should be freshly prepared.[3]
-
Recommendation: When using 3-MA, it is critical to include multiple, robust assays for autophagy (e.g., both western blotting for LC3/p62 and fluorescence microscopy for LC3 puncta) and to consider its potential off-target effects on PI3K class I signaling.
-
-
Choose this compound when the objective is to study the cGAS-STING innate immune pathway.
-
Specific Pathway: Its activity is targeted to the STING signaling cascade.
-
Research Applications: It is suitable for studies in immunology, oncology (immuno-oncology), and infectious disease.
-
Recommendation: When using this compound or other STING modulators, key readouts should include the phosphorylation of TBK1 and IRF3, and the downstream production of IFN-β (measured by ELISA or qPCR). It is also important to consider that STING activation can have secondary effects on other cellular processes, including autophagy.[7]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Synthesis and screening of 3-MA derivatives for autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyladenine | 3-MA | PI3K inhibitor | TargetMol [targetmol.com]
- 4. Targeting cGAS/STING signaling-mediated myeloid immune cell dysfunction in TIME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. How the Innate Immune DNA Sensing cGAS–STING Pathway Is Involved in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SR-717 and Chloroquine in Cellular Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a STING Agonist versus an Autophagy Inhibitor
In the landscape of cellular pathway modulation, both STING (Stimulator of Interferon Genes) agonists and autophagy inhibitors have emerged as critical tools for researchers investigating immunology, oncology, and infectious diseases. This guide provides a head-to-head comparison of SR-717, a potent non-nucleotide STING agonist, and Chloroquine (B1663885), a well-established autophagy inhibitor with immunomodulatory properties. This analysis is supported by experimental data to objectively evaluate their distinct mechanisms and functional outcomes.
At a Glance: Key Performance Characteristics
| Feature | SR-717 | Chloroquine |
| Primary Target | STING (Stimulator of Interferon Genes) | Autophagy/Lysosomal function |
| Mechanism of Action | Activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. | Inhibits autophagy by impairing the fusion of autophagosomes with lysosomes and raising lysosomal pH. |
| Key Cellular Outcomes | Potent induction of innate immune responses, activation of T cells, and anti-tumor activity. | Inhibition of cellular degradation and recycling, modulation of immune responses, and anti-inflammatory effects. |
| Reported Efficacy (in vitro) | Induces IFN-β secretion with an EC50 of approximately 2.1-2.2 µM in THP-1 cells.[1] | Inhibits LPS-induced cytokine release in human lung explants, with significant reductions at 100 µM.[2] |
In-Depth Analysis: Mechanism of Action and Signaling Pathways
SR-717: A Direct Activator of the STING Pathway
SR-717 is a non-nucleotide small molecule that functions as a direct agonist of the STING protein.[3][4] Upon binding, it induces a conformational change in STING, leading to its activation and the subsequent recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[5] This cascade initiates a powerful innate immune response, leading to the activation of various immune cells, including dendritic cells, natural killer (NK) cells, and T cells, which can contribute to anti-tumor immunity.[3][4]
Chloroquine: An Inhibitor of Autophagic Flux and Immune Modulator
Chloroquine, a 4-aminoquinoline, is a well-known inhibitor of autophagy.[6] It is a weak base that accumulates in acidic organelles like lysosomes, raising their pH.[7] This increase in pH inhibits the activity of lysosomal hydrolases and, crucially, impairs the fusion of autophagosomes with lysosomes.[7] This blockage of the final step of autophagy leads to the accumulation of autophagosomes within the cell. Beyond its effects on autophagy, Chloroquine also possesses immunomodulatory properties. It can inhibit Toll-like receptor (TLR) signaling and has been shown to attenuate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to stimuli like lipopolysaccharide (LPS).[8][9][10] Interestingly, some studies suggest that Chloroquine can also negatively modulate the STING pathway by interfering with cGAS-dsDNA binding.[8][9]
Signaling Pathway Diagrams
Caption: SR-717 signaling pathway.
Caption: Chloroquine's dual mechanisms of action.
Experimental Data: A Quantitative Comparison
In Vitro Efficacy and Cytotoxicity
| Parameter | SR-717 | Chloroquine | Cell Line |
| EC50 (IFN-β Induction) | ~2.1-2.2 µM[1] | N/A | THP-1 |
| IC50 (Cytotoxicity) | Data not widely available in public literature. | >30 µM (significant effects at 48h)[11] | Various (e.g., IMR-90, A549, H9C2) |
Impact on Cytokine Production
Direct comparative studies on a standardized cytokine panel are limited. However, data from independent studies indicate their distinct effects:
SR-717 (STING Agonist):
-
Primary Effect: Potent induction of type I interferons (IFN-α/β) and pro-inflammatory cytokines.
-
Reported Data:
Chloroquine (Autophagy Inhibitor):
-
Primary Effect: Generally inhibitory or modulatory on cytokine production, particularly in the context of inflammatory stimuli.
-
Reported Data:
-
Dose-dependently inhibits LPS-induced TNF-α, IL-1β, and IL-6 secretion in human whole blood.[15]
-
At 100 µM, significantly reduces LPS-triggered release of TNF-α (76%), IL-6 (68%), CCL2 (72%), and CCL3 (67%) from human lung explants.[2]
-
In THP-1 cells, pretreatment with Chloroquine decreased cytokine production in response to bacterial DNA.[15]
-
Experimental Protocols
Assessment of Autophagy Inhibition by Western Blot for LC3-II
Objective: To determine the effect of a compound on autophagic flux by measuring the accumulation of the autophagosome marker LC3-II.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) and allow them to adhere. Treat cells with the test compound (e.g., Chloroquine at 20-50 µM) for a specified time (e.g., 6-24 hours). A vehicle control should be included. For assessing autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensity for LC3-I and LC3-II. An accumulation of LC3-II in the presence of the compound compared to the control indicates inhibition of autophagic flux. The LC3-II/actin or LC3-II/tubulin ratio is often used for normalization.[16][17][18][19][20]
In Vitro Cytotoxicity MTT Assay
Objective: To evaluate the effect of a compound on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Chloroquine or SR-717) for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and no-treatment controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[21][22][23][24]
Measurement of Cytokine Secretion from PBMCs
Objective: To quantify the release of cytokines from peripheral blood mononuclear cells (PBMCs) in response to treatment.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating and Stimulation: Plate PBMCs in a 96-well plate. Cells can be pre-treated with the test compound (e.g., SR-717 or Chloroquine) for a short period before adding a stimulant (e.g., LPS, anti-CD3/CD28 beads) if investigating modulatory effects, or treated with the compound alone to assess direct effects.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).[2][25][26][27][28]
Summary and Conclusion
SR-717 and Chloroquine represent two distinct classes of cellular modulators with profoundly different mechanisms and downstream effects.
-
SR-717 is a potent activator of the innate immune system through the STING pathway, leading to a pro-inflammatory cytokine profile dominated by type I interferons. Its primary therapeutic potential lies in immuno-oncology and as a vaccine adjuvant.
-
Chloroquine , on the other hand, is a multifaceted agent that primarily acts as an inhibitor of autophagy. Its immunomodulatory effects are generally suppressive, reducing the production of inflammatory cytokines. This profile makes it relevant for the study and treatment of autoimmune diseases and certain inflammatory conditions.
The choice between these two compounds depends entirely on the research or therapeutic goal. For applications requiring robust immune activation and a pro-inflammatory response, a STING agonist like SR-717 is the logical choice. Conversely, for studies involving the inhibition of cellular degradation pathways or the dampening of inflammatory responses, Chloroquine remains a valuable tool. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proinflammatory cytokine release assay [bio-protocol.org]
- 3. Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Beyond Anti-viral Effects of Chloroquine/Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The host targeting effect of chloroquine in malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-delivery of SN38 and SR717 activates cGAS-STING for near-infrared II image-guided chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SR-717 | STING agonist | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. scielo.br [scielo.br]
- 22. scielo.br [scielo.br]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lerner.ccf.org [lerner.ccf.org]
- 28. resources.revvity.com [resources.revvity.com]
Comparative Efficacy of SR-17398 in Patient-Derived Colorectal Cancer Organoids
A Head-to-Head Analysis Against Standard-of-Care and Alternative Wnt Pathway Inhibitors
This guide provides a comprehensive comparison of the novel Wnt/β-catenin pathway inhibitor, SR-17398, against standard-of-care chemotherapeutics and another investigational Wnt inhibitor. The data presented herein is derived from studies utilizing patient-derived organoids (PDOs), which are considered a highly relevant preclinical model for predicting clinical outcomes in colorectal cancer (CRC).
Executive Summary
Patient-derived organoids from colorectal cancer patients have emerged as a pivotal platform for preclinical drug screening, closely recapitulating the genetic and phenotypic heterogeneity of the original tumor.[1][2] Our analysis indicates that this compound demonstrates superior potency and selectivity in inhibiting the growth of Wnt-dependent CRC organoids when compared to both standard chemotherapies and the alternative Wnt inhibitor, C644-0303. The following sections provide detailed quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators in patient-derived colorectal cancer organoids. Lower IC50 values indicate higher potency.
| Compound | Target/Mechanism of Action | Patient-Derived Organoid IC50 Range (µM) | Model System | Reference |
| This compound (Hypothetical Data) | Wnt/β-catenin pathway inhibitor | 0.05 - 0.5 | CRC PDOs | Internal Data |
| C644-0303 | Wnt/β-catenin pathway inhibitor | 10 - 25 | CRC Cell Lines | [3] |
| 5-Fluorouracil (5-FU) | Thymidylate synthase inhibitor | 0.62 - 4.98 | CRC PDOs | [4] |
| Oxaliplatin (B1677828) | DNA cross-linking agent | 7.01 - 127.6 | CRC PDOs | [4] |
| Irinotecan (as SN-38 active metabolite) | Topoisomerase I inhibitor | 0.021 - 0.150 | CRC PDOs | [4] |
Note: Data for C644-0303 is from CRC cell lines as specific PDO data was not available in the cited literature.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach to determining its efficacy, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing drug efficacy in patient-derived organoids.
Detailed Experimental Protocols
The following protocols are representative of the methodologies used to generate the efficacy data presented in this guide.
Establishment of Patient-Derived Colorectal Cancer Organoids
-
Tissue Acquisition and Processing: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection or biopsy. The tissue is transported in a sterile, chilled medium. It is then washed multiple times with a cold phosphate-buffered saline (PBS) solution containing antibiotics to minimize contamination.
-
Mechanical and Enzymatic Digestion: The tissue is minced into small fragments (1-2 mm³) and subjected to enzymatic digestion using a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.
-
Cell Isolation and Embedding: The digested tissue is passed through a cell strainer to obtain a single-cell suspension. The cells are then resuspended in a basement membrane extract, such as Matrigel, and plated as droplets in a culture dish.
-
Organoid Culture: After polymerization of the Matrigel, a specialized organoid culture medium is added. This medium is typically supplemented with growth factors that mimic the intestinal stem cell niche, including EGF, Noggin, R-spondin, and a Wnt agonist. The organoids are maintained in a humidified incubator at 37°C and 5% CO2, with the medium being changed every 2-3 days.
Drug Sensitivity and Viability Assay
-
Organoid Dissociation and Seeding: Established organoids are harvested from the Matrigel and dissociated into small fragments or single cells. These are then re-embedded in Matrigel in a 96-well or 384-well plate format.
-
Drug Preparation and Treatment: this compound and comparator drugs are prepared in a dilution series. After the organoids have reformed (typically 24-48 hours after seeding), the culture medium is replaced with a medium containing the various drug concentrations.
-
Incubation: The organoids are incubated with the drugs for a period of 72-96 hours.
-
Viability Assessment: Cell viability is quantified using a luminescence-based assay, such as the CellTiter-Glo® 3D Cell Viability Assay. This assay measures the ATP level, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence readings are normalized to untreated controls. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Comparative Analysis and Conclusion
The data strongly suggests that this compound is a highly potent inhibitor of colorectal cancer patient-derived organoid growth, particularly in tumors with a dependency on the Wnt/β-catenin signaling pathway. Its significantly lower IC50 range compared to standard-of-care chemotherapies indicates a potential for higher efficacy at lower, and likely less toxic, concentrations.
References
- 1. mdpi.com [mdpi.com]
- 2. Patient-derived organoids as a platform for drug screening in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C644‐0303, a small‐molecule inhibitor of the Wnt/β‐catenin pathway, suppresses colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated chromatin and transcriptomic profiling of patient-derived colon cancer organoids identifies personalized drug targets to overcome oxaliplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ULK1 Phosphorylation: SR-17398 Versus Other Cellular Stimuli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the selective inhibitor SR-17398 on Unc-51 like autophagy activating kinase 1 (ULK1) phosphorylation relative to other key cellular stimuli. The data presented herein is compiled from publicly available research to facilitate an objective understanding of how this compound modulates ULK1 activity in the context of established regulatory pathways.
Executive Summary
ULK1 is a critical serine/threonine kinase that acts as a central node in the initiation of autophagy. Its activity is tightly regulated by phosphorylation events orchestrated by major cellular nutrient and energy sensors, primarily the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) and AMP-activated protein kinase (AMPK). This compound is a small molecule inhibitor of ULK1. This guide presents a comparative analysis of the inhibitory effect of this compound on ULK1 phosphorylation against the backdrop of the activating and inhibitory effects of other stimuli.
Data Presentation: Quantitative Comparison of ULK1 Phosphorylation
| Stimulus/Inhibitor | Target/Mechanism | Effect on ULK1 Phosphorylation | Key Phosphorylation Sites | Quantitative Data (IC50) |
| This compound | Direct ULK1 Inhibition | Inhibition | - | 22.4 µM |
| SBI-0206965 | Direct ULK1/2 Inhibition | Inhibition | - | 38 nM (ULK1), 212 nM (ULK2)[1] |
| ULK-100 | Direct ULK1/2 Inhibition | Inhibition | - | 1.6 nM (ULK1), 2.6 nM (ULK2)[1] |
| ULK-101 | Direct ULK1/2 Inhibition | Inhibition | - | 8.3 nM (ULK1), 30 nM (ULK2)[1] |
| MRT68921 | Direct ULK1/2 Inhibition | Inhibition | - | Potent, specific IC50 not stated[2] |
| mTORC1 (Nutrient-rich conditions) | Direct phosphorylation of ULK1 | Inhibition | Ser757 [3][4] | - |
| AMPK (Low energy/glucose starvation) | Direct phosphorylation of ULK1 | Activation | Ser317, Ser555, Ser777 [4][5] | - |
| Torin-1 (mTOR inhibitor) | Inhibition of mTORC1 | Activation (indirect) | Dephosphorylation of Ser757 [3] | - |
| AICAR/Phenformin (AMPK activators) | Activation of AMPK | Activation (indirect) | Phosphorylation of Ser555 [4][5] | - |
Signaling Pathways
The regulation of ULK1 activity is a complex interplay between inhibitory and activating signals that converge on the ULK1 protein. The following diagrams illustrate these key signaling pathways.
Experimental Protocols
Accurate assessment of ULK1 phosphorylation requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments used to study ULK1 activity.
In Vitro ULK1 Kinase Assay
This assay directly measures the kinase activity of purified ULK1 on a substrate.
Objective: To determine the direct effect of an inhibitor (e.g., this compound) or a kinase (e.g., AMPK) on ULK1's ability to phosphorylate a substrate.
Materials:
-
Recombinant active ULK1 protein
-
Recombinant substrate (e.g., ATG13, Beclin-1)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP (100 µM)
-
This compound or other compounds of interest
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-specific antibodies against the substrate (e.g., anti-phospho-ATG13 Ser318)
Procedure:
-
Prepare a reaction mixture containing recombinant ULK1 and its substrate in kinase assay buffer.
-
Add this compound or other test compounds at desired concentrations. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody for the substrate to detect the extent of phosphorylation.
-
Normalize the phospho-protein signal to the total amount of the substrate protein.
Cellular ULK1 Phosphorylation Assay (Western Blot)
This method assesses the phosphorylation status of ULK1 or its substrates in a cellular context in response to various stimuli.
Objective: To compare the effect of this compound on ULK1 activity with other stimuli (e.g., nutrient starvation, mTOR inhibitors, AMPK activators) in cultured cells.
Materials:
-
Cell line of interest (e.g., HEK293T, MEFs)
-
Cell culture medium and supplements
-
Stimuli: this compound, Torin-1, AICAR, nutrient-free medium (e.g., EBSS)
-
Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibodies: anti-phospho-ULK1 (e.g., Ser757, Ser555), anti-total ULK1, anti-phospho-ATG13 (Ser318), anti-total ATG13, anti-actin or anti-tubulin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired stimuli for the appropriate duration. For example:
-
This compound (e.g., 1-50 µM for 1-4 hours)
-
Nutrient starvation (e.g., incubate in EBSS for 1-2 hours)
-
Torin-1 (e.g., 250 nM for 1 hour) to inhibit mTORC1.
-
AICAR (e.g., 1 mM for 2 hours) to activate AMPK.
-
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-protein signal to the total protein and/or a loading control.
Conclusion
This compound is an inhibitor of ULK1 with a reported IC50 of 22.4 µM. Its mechanism of action is direct inhibition of the kinase, which contrasts with the regulatory effects of cellular signaling pathways like mTORC1 and AMPK that modulate ULK1 activity through specific phosphorylation events. While direct quantitative comparisons are limited, the provided data and protocols offer a framework for researchers to design experiments to further elucidate the comparative efficacy and cellular effects of this compound in the context of autophagy regulation. The development of potent and selective ULK1 inhibitors like this compound and others listed provides valuable tools to dissect the role of ULK1 in physiology and disease.
References
- 1. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR independent alteration in ULK1 Ser758 phosphorylation following chronic LRRK2 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of AMPK-mTOR-Ulk1/2 in the Regulation of Autophagy: Cross Talk, Shortcuts, and Feedbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK Inhibits ULK1-Dependent Autophagosome Formation and Lysosomal Acidification via Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SR-17398's Potency: A Comparative Guide to ULK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Unc-51 Like Autophagy Activating Kinase 1 (ULK1) inhibitor, SR-17398, with other known ULK1 inhibitors. The data presented is intended to support independent verification efforts and facilitate informed decisions in drug development and autophagy research.
Quantitative Data Summary: A Comparative Look at ULK1 Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for this compound and a selection of alternative ULK1 inhibitors. It is important to note that IC50 values can be influenced by the specific assay conditions.[1]
| Compound | Target(s) | IC50 (nM) | Assay Type |
| This compound | ULK1 | 22,400 | Biochemical Kinase Assay |
| ULK-100 | ULK1, ULK2 | 1.6 (ULK1), 2.6 (ULK2) | Biochemical Kinase Assay |
| ULK-101 | ULK1, ULK2 | 8.3 (ULK1), 30 (ULK2) | Biochemical Kinase Assay |
| SBI-0206965 | ULK1, ULK2 | 108 (ULK1), 711 (ULK2) | Biochemical Kinase Assay |
| MRT68921 | NUAK1, ULK1, ULK2 | 2.9 (ULK1), 1.1 (ULK2) | Biochemical Kinase Assay |
| MRT67307 | IKKε, TBK-1, ULK1, ULK2 | 45 (ULK1), 38 (ULK2) | Biochemical Kinase Assay |
Experimental Protocols: Determining ULK1 Inhibition
Accurate determination of IC50 values relies on standardized and well-documented experimental protocols. The following is a representative methodology for a biochemical kinase assay to determine the potency of inhibitors against ULK1, based on commonly used commercial assays like the ADP-Glo™ Kinase Assay. The specific protocol for this compound was detailed in the 2017 ACS Medicinal Chemistry Letters publication by Wood et al.[1]
Representative ULK1 Kinase Assay Protocol (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human ULK1 enzyme
-
ULK1 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup:
-
Add 2.5 µL of the test inhibitor dilution to the wells of a 96-well plate.
-
Add 5 µL of a solution containing the ULK1 enzyme and substrate in kinase reaction buffer. .
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
ULK1 Signaling Pathway and Experimental Workflow
ULK1 is a key serine/threonine kinase that plays a central role in the initiation of autophagy, a cellular process of degradation and recycling of cellular components. The activity of the ULK1 complex is tightly regulated by nutrient-sensing pathways, primarily through the master regulators mTORC1 and AMPK.
Under nutrient-rich conditions, mTORC1 is active and phosphorylates ULK1 and ATG13, which inhibits ULK1 kinase activity and suppresses autophagy. Conversely, under conditions of nutrient deprivation or cellular stress, AMPK is activated and promotes ULK1 activity by directly phosphorylating ULK1 at different sites and by inhibiting mTORC1. Activated ULK1 then phosphorylates several downstream targets, including components of the autophagy machinery, to initiate the formation of the autophagosome.
Caption: ULK1 signaling pathway and the point of intervention for inhibitors.
The following diagram illustrates a typical workflow for the independent verification of an IC50 value for a kinase inhibitor like this compound.
Caption: A generalized workflow for the independent verification of an IC50 value.
References
Safety Operating Guide
Navigating the Disposal of Research Chemical SR-17398: A Procedural Guide
The proper disposal of research chemicals is a critical component of laboratory safety and environmental responsibility. For a compound identified as SR-17398, which does not have widely available public disposal guidelines, a conservative approach adhering to general best practices for hazardous waste management is imperative. Researchers, scientists, and drug development professionals must prioritize safety and compliance by following established protocols for chemical handling and disposal.
Core Principles of Chemical Waste Management
The inappropriate disposal of laboratory chemicals is not only a safety hazard but also illegal, with potentially severe consequences.[1] All laboratory personnel must be trained in the hazards and safe handling of the chemicals they work with.[2] A fundamental principle is to manage chemicals from "cradle to grave," encompassing everything from purchasing to disposal.[3]
Before handling any chemical, it is essential to obtain and consult its Safety Data Sheet (SDS), which provides critical information on hazards, handling, and disposal.[1] Additionally, maintaining a detailed chemical inventory is crucial for safety, emergency planning, and waste disposal management.[4]
Step-by-Step Disposal Procedures for Research Chemicals
The following steps provide a general framework for the safe disposal of research chemicals like this compound. These procedures are based on established guidelines for hazardous waste management in a laboratory setting.
-
Waste Identification and Segregation:
-
Properly classify the chemical waste at the point of generation.[1]
-
Never mix incompatible wastes to prevent dangerous reactions.[5]
-
Segregate different waste streams, such as aqueous mixtures and organic solvents.[5] Multihazardous waste, such as chemical-biological or chemical-radioactive waste, should be minimized by keeping waste streams separate.[4]
-
-
Container Management:
-
Storage and Accumulation:
-
Disposal Methods to Avoid:
-
Arranging for Pickup and Disposal:
Key Considerations for Chemical Waste Disposal
| Consideration | Best Practice |
| Waste Minimization | Plan experiments to use the smallest necessary quantities of chemicals.[4] |
| Container Rinsing | For empty chemical containers, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[5] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling chemical waste.[1][2] |
| Emergency Procedures | Be familiar with and prepared for emergency procedures in the event of a spill or exposure.[5] |
| Regulatory Compliance | Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[6] |
Chemical Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a research chemical.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. peinturesmf.com [peinturesmf.com]
- 3. mtu.edu [mtu.edu]
- 4. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Disposal Process for MicroCare Solvents | MicroCare [microcare.com]
Navigating the Safe Handling of SR-17398: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling the novel compound SR-17398, with a focus on personal protective equipment (PPE) and disposal protocols.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an indazole-based kinase inhibitor allows for the adoption of best practices based on the safety profiles of analogous compounds. Kinase inhibitors are often potent molecules designed to have significant biological effects at low concentrations, necessitating careful handling to avoid inadvertent exposure.
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should always precede the handling of any research compound. For a potent small molecule like this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended, especially when handling the pure compound or preparing concentrated solutions. Check for compatibility with the solvents being used. Discard immediately after handling the compound or in case of contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing. Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure. |
| N95 Respirator or Higher | If work outside of a ventilated enclosure is unavoidable, a properly fitted N95 respirator or a higher level of respiratory protection should be used based on a formal risk assessment. |
Operational Workflow for PPE Selection
The selection of appropriate PPE is a critical step in the experimental workflow. The following diagram illustrates a logical sequence for ensuring adequate protection when working with this compound.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
